RWJ-67657
Description
inhibits p38 mitogen-activated protein kinase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-pyridin-4-ylimidazol-2-yl]but-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSKMBNZQHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175867 | |
| Record name | RWJ 67657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215303-72-3 | |
| Record name | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215303-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RWJ 67657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215303723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RWJ 67657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RWJ-67657 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXN26D3ZUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to RWJ-67657: A Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-67657 is a potent, orally active, and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). By targeting a key signaling node in the cellular response to stress and inflammation, this compound has demonstrated significant anti-inflammatory and potential therapeutic properties in a range of preclinical and early clinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. This compound, with its high potency and selectivity for p38α and p38β, has emerged as a valuable tool for investigating the physiological and pathological roles of this signaling cascade and as a potential therapeutic agent for a variety of inflammatory and other disorders.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of p38α and p38β MAPK. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory mediators. The selectivity of this compound for the α and β isoforms over the γ and δ isoforms of p38 MAPK, as well as other kinases, contributes to its favorable biological profile.[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against p38 MAPK isoforms and various cytokines, as well as its pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| p38α MAPK | Recombinant enzyme | 1 µM | [1] |
| p38β MAPK | Recombinant enzyme | 11 µM | [1] |
| TNF-α release | LPS-stimulated human PBMCs | 3 nM | [1][2] |
| TNF-α release | SEB-stimulated human PBMCs | 13 nM | [1][2] |
| IL-1β release | In vitro assay | 11 nM | |
| IL-6 inhibition | Ex vivo stimulated PBMCs | 0.43 µM | [3] |
| IL-8 inhibition | Ex vivo stimulated PBMCs | 0.04 µM | [3] |
| TNF-α inhibition | Ex vivo stimulated PBMCs | 0.18 µM | [3] |
LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; SEB: Staphylococcal Enterotoxin B
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| LPS-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [1][2] |
| LPS-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value | Condition | Reference |
| tmax | 0.6 - 2.5 hours | Fasting | [3] |
| Cmax | 1283 ng/mL | Fasting (10 mg/kg) | [3] |
| Cmax | 542 ng/mL | Fed (10 mg/kg) | [3] |
| AUC | 2832 ng·h/mL | Fasting (10 mg/kg) | [3] |
| AUC | 1904 ng·h/mL | Fed (10 mg/kg) | [3] |
tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro p38α Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the kinase assay buffer, recombinant p38α MAPK, and the this compound solution.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylation of the substrate using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α Release Assay from Human PBMCs
This protocol details the procedure for measuring the inhibitory effect of this compound on TNF-α production by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or SEB (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
In Vivo LPS-Induced TNF-α Production in Mice
This protocol describes an in vivo model to assess the efficacy of orally administered this compound in inhibiting LPS-induced TNF-α production in mice.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
Mouse TNF-α ELISA kit
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Fast the mice for a few hours before the experiment.
-
Administer this compound or vehicle control orally to the mice at the desired dose (e.g., 50 mg/kg).
-
After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 20 mg/kg).
-
At the time of peak TNF-α production (typically 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.
-
Prepare serum or plasma from the blood samples.
-
Measure the concentration of TNF-α in the serum or plasma using a mouse TNF-α ELISA kit.
-
Calculate the percentage of inhibition of TNF-α production in the this compound-treated group compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
In Vitro p38 Kinase Assay Workflow
Caption: Workflow for the in vitro p38 MAPK kinase assay.
TNF-α Release Assay Workflow
Caption: Workflow for the TNF-α release assay from PBMCs.
Conclusion
This compound is a well-characterized and potent inhibitor of p38α/β MAPK with demonstrated anti-inflammatory activity both in vitro and in vivo. Its selectivity and oral bioavailability make it a valuable research tool for elucidating the complex roles of the p38 MAPK signaling pathway in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the therapeutic potential of this compound and other p38 MAPK inhibitors is warranted for a range of inflammatory and proliferative diseases.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "RWJ 67657, a Potent, Orally Active Inhibitor of P38 Mitogen-Activated " by Scott A. Wadsworth, Druie E. Cavender et al. [digitalcommons.montclair.edu]
- 3. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of RWJ-67657: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-67657 is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that mediates inflammatory responses. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing its mechanism of action, target selectivity, and its effects in various in vitro and in vivo models. The information is presented through structured data tables, detailed experimental protocols, and pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[3][4] this compound has emerged as a selective inhibitor of the α and β isoforms of p38 MAPK, demonstrating significant anti-inflammatory properties.[1][3] This document details the preclinical pharmacology of this compound.
Mechanism of Action and Target Selectivity
This compound exerts its biological effects by directly inhibiting the enzymatic activity of p38α and p38β MAPK.[1][3] It shows no significant activity against the γ and δ isoforms of p38 or a range of other kinases, highlighting its selectivity.[1][3] By blocking p38 MAPK activity, this compound prevents the downstream phosphorylation of various substrates, including transcription factors and other kinases, which are essential for the expression of pro-inflammatory genes.[2][5]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Stimulus | Measured Effect | IC50 | Reference(s) |
| Kinase Assay | Recombinant p38α | - | Inhibition of kinase activity | 1 µM | [1] |
| Kinase Assay | Recombinant p38β | - | Inhibition of kinase activity | 11 µM | [1] |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of TNF-α release | 3 nM | [3] |
| Cell-Based Assay | Human PBMCs | Staphylococcal Enterotoxin B | Inhibition of TNF-α release | 13 nM | [3] |
| Cell-Based Assay | Human PBMCs | - | Inhibition of IL-1β release | 11 nM | [1] |
| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of IL-6 protein production | 0.1 µM | [6][7] |
| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of IL-8 protein production | 0.1 µM | [6][7] |
| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of MMP-3 production | 1 µM | [6][7] |
| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of COX-2 mRNA expression | 0.01 µM | [6][7] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Route of Administration | Dose | Measured Effect | % Inhibition | Reference(s) |
| Lipopolysaccharide (LPS)-injected mice | Oral | 50 mg/kg | Inhibition of TNF-α production | 87% | [3][4] |
| Lipopolysaccharide (LPS)-injected rats | Oral | 25 mg/kg | Inhibition of TNF-α production | 91% | [3][4] |
| Healthy Human Volunteers (Endotoxemia Model) | Oral | Maximum dosage | Reduction in peak serum levels of TNF-α, IL-6, and IL-8 | >90% | [8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway and generalized workflows for key experimental procedures.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Generalized workflow for an in vitro p38 MAPK kinase assay.
References
- 1. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. research.rug.nl [research.rug.nl]
- 7. promega.com [promega.com]
- 8. 4.5. Endotoxemia Mouse Model and Peptide Therapy [bio-protocol.org]
The p38 MAPK Inhibitor RWJ-67657: A Deep Dive into its Function in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inflammatory cascade is a complex and tightly regulated process, the dysregulation of which underlies a multitude of chronic diseases, including rheumatoid arthritis. A pivotal player in this intricate network is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of p38 MAPK leads to the production of a host of pro-inflammatory cytokines and enzymes, driving the pathological processes of inflammation and tissue destruction. RWJ-67657 has emerged as a potent and selective inhibitor of p38 MAPK, demonstrating significant anti-inflammatory properties in a range of preclinical and clinical models. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the p38 MAPK Pathway
This compound is a small molecule inhibitor that specifically targets the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress.[2][3] Upon activation, a series of phosphorylation events occur, culminating in the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates a variety of downstream substrates, including transcription factors and other kinases. This leads to the increased expression and production of key inflammatory mediators such as TNF-α, IL-6, IL-8, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2).[4][5][6] By inhibiting p38α and p38β, this compound effectively blocks this signaling cascade, thereby reducing the production of these potent inflammatory molecules.[7]
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its efficacy across different experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Type/System | Stimulus | IC50 / Inhibition Concentration | Reference |
| p38α (enzymatic activity) | Recombinant enzyme | - | 1 µM | [7] |
| p38β (enzymatic activity) | Recombinant enzyme | - | 11 µM | [7] |
| TNF-α release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 nM | [7][8] |
| TNF-α release | Human PBMCs | Staphylococcal enterotoxin B | 13 nM | [8] |
| IL-1β release | Not Specified | - | 11 nM | [7] |
| IL-6 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 0.1 µM | [3][5][6] |
| IL-8 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 0.1 µM | [3][5][6] |
| MMP-1 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 10 µM | [3][5][6] |
| MMP-3 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 1 µM | [3][5][6] |
| COX-2 mRNA expression | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition at 0.01 µM | [3][5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model / Human Study | Dosage | Effect | Reference |
| Lipopolysaccharide-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [8] |
| Lipopolysaccharide-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [8] |
| Healthy human volunteers (endotoxemia model) | Single oral dose | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. fn-test.com [fn-test.com]
- 2. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. mdpi.com [mdpi.com]
- 6. abcam.com [abcam.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
RWJ-67657: A Potent p38 MAPK Inhibitor for the Modulation of TNF-alpha Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, and its profound effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-alpha). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in inflammation research and the development of novel anti-inflammatory therapeutics.
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. While essential for host defense, the dysregulation of TNF-alpha production is a key driver in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The p38 MAPK signaling cascade is a critical intracellular pathway that regulates the biosynthesis of TNF-alpha at both the transcriptional and post-transcriptional levels. Consequently, targeting the p38 MAPK pathway with small molecule inhibitors has emerged as a promising therapeutic strategy for a wide range of inflammatory disorders.
This compound is a potent, orally active inhibitor of p38 MAPK, demonstrating significant efficacy in preclinical models of inflammation. This guide delves into the technical details of this compound's interaction with the p38 MAPK pathway and its subsequent impact on TNF-alpha production.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade activated by a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress signals such as lipopolysaccharide (LPS). Activation of this pathway culminates in the phosphorylation and activation of downstream targets that regulate the expression of numerous inflammatory genes, with TNF-alpha being a prominent example.
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK alpha and beta isoforms. By binding to the ATP-binding pocket of the p38 kinase, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to TNF-alpha gene transcription and translation.
Caption: The p38 MAPK signaling pathway leading to TNF-alpha production and the point of inhibition by this compound.
Quantitative Data on TNF-alpha Inhibition
This compound has demonstrated potent inhibition of TNF-alpha production in various in vitro systems. The following tables summarize the key quantitative data.
| Cell System | Stimulus | IC50 for TNF-alpha Inhibition | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 nM | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B (SEB) | 13 nM | [1] |
| Enzyme Inhibition | IC50 | Reference |
| Recombinant p38 MAPK alpha | Potent Inhibition (specific value not publicly available) | [1] |
| Recombinant p38 MAPK beta | Potent Inhibition (specific value not publicly available) | [1] |
| Recombinant p38 MAPK gamma | No Significant Activity | [1] |
| Recombinant p38 MAPK delta | No Significant Activity | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the in vitro efficacy of this compound on TNF-alpha production.
In Vitro TNF-alpha Production Assay in THP-1 Cells
This protocol describes the induction of TNF-alpha production in the human monocytic cell line THP-1 using LPS and its subsequent measurement by Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
96-well cell culture plates
-
Human TNF-alpha ELISA kit
-
Plate reader
Methodology:
-
Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Stimulation: Prepare a solution of LPS in culture medium. Add 50 µL of the LPS solution to each well to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-alpha production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for in vitro evaluation of this compound on TNF-alpha production.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPK that effectively suppresses the production of the key pro-inflammatory cytokine TNF-alpha. Its well-defined mechanism of action and robust in vitro activity make it a valuable tool for inflammation research and a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other p38 MAPK inhibitors.
References
The Role of RWJ-67657 in Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its significant role in the modulation of cytokine release. Through the inhibition of the p38 MAPK signaling pathway, this compound has demonstrated substantial efficacy in reducing the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This document summarizes key quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The findings presented herein underscore the therapeutic potential of this compound in treating a range of inflammatory diseases.
Introduction
Pro-inflammatory cytokines are critical mediators of the immune response, but their dysregulated production is a hallmark of numerous inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. The p38 MAPK signaling pathway is a crucial intracellular cascade that governs the synthesis and release of many of these cytokines. This compound has emerged as a key pharmacological tool and potential therapeutic agent due to its specific inhibition of the α and β isoforms of p38 MAPK.[1][2] This guide will explore the mechanism of action of this compound and its downstream effects on cytokine production.
Mechanism of Action: Inhibition of the p38 MAPK Pathway
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the activity of p38α and p38β MAPK.[1][3] This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Upon activation, p38 MAPK phosphorylates and activates downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2), which in turn plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokine mRNA, particularly TNF-α. By inhibiting p38 MAPK, this compound effectively blocks this cascade, leading to a significant reduction in the synthesis and release of these inflammatory mediators.[2][4]
Quantitative Data on Cytokine Inhibition
The efficacy of this compound in inhibiting cytokine release has been quantified in numerous studies. The following tables summarize the key findings, presenting data on the half-maximal inhibitory concentration (IC50) and the percentage of inhibition observed under various experimental conditions.
Table 1: In Vitro Inhibition of Cytokine Release by this compound
| Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3 | [1] |
| Human PBMCs | Staphylococcal Enterotoxin B (SEB) | TNF-α | 13 | [1] |
| Human Monocytes | - | IL-1β | 11 | [3] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-6 | ~100 | [5] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-8 | ~100 | [5] |
Table 2: In Vivo Inhibition of TNF-α Production by this compound
| Animal Model | Stimulus | Dosage | Inhibition (%) | Reference |
| Mice | Lipopolysaccharide (LPS) | 50 mg/kg (oral) | 87 | [1] |
| Rats | Lipopolysaccharide (LPS) | 25 mg/kg (oral) | 91 | [1] |
| Healthy Human Volunteers | Endotoxin | Maximum tolerated dose | >90 | [2][6] |
Table 3: Effect of this compound on Cytokine mRNA Expression
| Cell Type | Stimulus | Target mRNA | Concentration for Inhibition | Reference |
| Monocyte-derived Macrophages | - | IL-1β, IL-8, COX-2 | Pharmacologically relevant concentrations | [4] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | COX-2 | 0.01 µM | [5][7] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key studies to evaluate the effect of this compound on cytokine release.
In Vitro Inhibition Assay in Human PBMCs
-
Objective: To determine the IC50 of this compound for the inhibition of TNF-α release from human PBMCs.
-
Cell Culture: Human peripheral blood mononuclear cells are isolated from healthy donors.
-
Stimulation: Cells are stimulated with either lipopolysaccharide (LPS) to mimic bacterial infection or Staphylococcal Enterotoxin B (SEB) to induce a T-cell-mediated response.[1]
-
Treatment: PBMCs are pre-incubated with varying concentrations of this compound prior to stimulation.
-
Cytokine Measurement: After a specified incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the concentration of this compound.
In Vivo Endotoxemia Model in Healthy Human Volunteers
-
Objective: To assess the effect of orally administered this compound on the systemic cytokine response to endotoxin in humans.[2][6]
-
Study Design: A randomized, placebo-controlled trial in healthy male volunteers.
-
Intervention: A single oral dose of this compound or placebo is administered.
-
Challenge: After a defined period, subjects receive an intravenous injection of a standardized dose of bacterial endotoxin (LPS).
-
Sample Collection: Blood samples are collected at multiple time points before and after endotoxin administration.
-
Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-8 are measured by ELISA.[2]
-
Clinical Monitoring: Clinical parameters such as body temperature, heart rate, and blood pressure are monitored throughout the study.
-
Data Analysis: The peak cytokine concentrations and the overall cytokine response profiles are compared between the this compound and placebo groups.
Discussion and Future Perspectives
The collective evidence strongly supports the role of this compound as a potent inhibitor of pro-inflammatory cytokine production, acting through the targeted inhibition of the p38 MAPK pathway. The consistent and significant reduction of TNF-α, IL-1β, IL-6, and IL-8 in both in vitro and in vivo models highlights its potential as a therapeutic agent for a variety of inflammatory diseases.[1][2][4][5]
Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in clinical settings. Investigating its effects on a broader range of cytokines and immune cell types will provide a more comprehensive understanding of its immunomodulatory properties. Additionally, exploring the potential for combination therapies with other anti-inflammatory agents could reveal synergistic effects and enhance therapeutic outcomes. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. ard.bmj.com [ard.bmj.com]
An In-depth Technical Guide to RWJ-67657: A Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, immunology, and oncology.
Chemical Structure and Properties
This compound, also known as JNJ-3026582, is a small molecule inhibitor belonging to the pyridinylimidazole class of compounds. Its chemical structure is characterized by a central imidazole ring substituted with fluorophenyl, phenylpropyl, and pyridinyl groups, along with a butynol side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | [1] |
| Molecular Formula | C27H24FN3O | [1] |
| Molecular Weight | 425.5 g/mol | [1] |
| CAS Number | 215303-72-3 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL) and ethanol. | [3][4] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38 MAPK, this compound effectively blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| p38α MAPK | 1 µM | [1] |
| p38β MAPK | 11 µM | [1] |
| TNF-α release (LPS-stimulated PBMCs) | 3 nM | [5] |
| TNF-α release (SEB-stimulated PBMCs) | 13 nM | [5] |
| IL-1β release | 11 nM | [1] |
| IL-6 and IL-8 protein production | Inhibition observed at 0.1 µM | [6] |
| COX-2 mRNA expression | Inhibition observed at 0.01 µM | [6] |
This compound has demonstrated oral activity in animal models, inhibiting TNF-α production in lipopolysaccharide (LPS)-injected mice and rats.[5]
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. The pathway is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of inflammatory mediators. This compound acts by binding to the ATP-binding pocket of p38α and p38β, thereby preventing their kinase activity.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro p38 MAPK Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK.
-
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by recombinant active p38α MAPK. The amount of phosphorylated substrate is quantified, and the inhibitory effect of this compound is determined by the reduction in phosphorylation.
-
Materials:
-
Recombinant active p38α MAPK
-
ATF-2 (activating transcription factor 2) protein substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add recombinant p38α MAPK to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP formation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.
-
Principle: PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α. The inhibitory effect of this compound is measured by the reduction in cytokine levels in the cell culture supernatant.
-
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
ELISA or AlphaLISA kits for TNF-α detection
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of TNF-α in the supernatants using a validated ELISA or AlphaLISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
-
In Vivo Inhibition of LPS-Induced TNF-α Production in Mice
This in vivo assay assesses the oral efficacy and pharmacodynamic effect of this compound in a whole animal model.
-
Principle: Mice are treated with this compound before being challenged with a systemic injection of LPS. The level of TNF-α in the serum is then measured to determine the inhibitory effect of the compound.
-
Materials:
-
C57BL/6 mice (or other suitable strain)
-
This compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Blood collection supplies
-
ELISA kit for murine TNF-α
-
-
Procedure:
-
Administer this compound (e.g., 50 mg/kg) or vehicle to mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1-2 hours), inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 30 mg/kg).
-
At the time of peak TNF-α production (typically 1-2 hours post-LPS injection), collect blood samples from the mice.
-
Prepare serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using a murine-specific ELISA kit.
-
Calculate the percentage of inhibition of TNF-α production in the this compound-treated group compared to the vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical development of a p38 MAPK inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated in vitro and in vivo activity. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for studying the role of the p38 MAPK pathway in various physiological and pathological processes. The experimental protocols and workflows described in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other p38 MAPK inhibitors.
References
- 1. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RWJ-67657: A Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document summarizes key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, pharmacokinetic properties, and efficacy in models of inflammation. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols and signaling pathways are described and visualized.
Core Mechanism of Action
This compound is a pyridinyl imidazole compound that functions as a competitive inhibitor at the ATP-binding site of p38 MAPK.[1] It exhibits high selectivity for the α and β isoforms of p38, with no significant activity against the γ and δ isoforms or a panel of other kinases.[2][3] The inhibition of p38 MAPK disrupts downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[1][4] This targeted action makes this compound a candidate for the treatment of various inflammatory diseases.[2]
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity in a variety of in vitro systems, primarily through the suppression of inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) and rheumatoid synovial fibroblasts (RSF).
Table 1: In Vitro Inhibition of Cytokine and Mediator Production by this compound
| Cell Type/System | Stimulus | Analyte | IC50 | Reference |
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 3 nM | [2][5] |
| Human PBMCs | Staphylococcal Enterotoxin B | TNF-α | 13 nM | [2][5] |
| Human PBMCs | ex vivo stimulation | TNF-α | 0.18 µM | [6] |
| Human PBMCs | ex vivo stimulation | IL-8 | 0.04 µM | [6] |
| Human PBMCs | ex vivo stimulation | IL-6 | 0.43 µM | [6] |
| Human PBMCs | - | IL-1β | 11 nM | [3] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-6 Protein | ~0.1 µM | [7] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-8 Protein | ~0.1 µM | [7] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-3 Protein | ~1 µM | [7] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-1 Protein | ~10 µM | [7] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | COX-2 mRNA | ~0.01 µM | [7] |
Table 2: In Vitro Kinase Inhibition Profile of this compound
| Kinase Isoform | IC50 | Reference |
| p38α | 1 µM | [3] |
| p38β | 11 µM | [3] |
| p38γ | No Activity | [2][3] |
| p38δ | No Activity | [2][3] |
In Vivo Preclinical Studies
The anti-inflammatory effects of this compound have been confirmed in animal models of endotoxemia. Oral administration of the compound led to a significant and dose-dependent reduction in circulating levels of TNF-α.
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose | Route | Effect | Reference |
| LPS-injected Mice | 50 mg/kg | Oral | 87% inhibition of TNF-α production | [2][5] |
| LPS-injected Rats | 25 mg/kg | Oral | 91% inhibition of TNF-α production | [2][5] |
Pharmacokinetics in Humans
A first-in-human, single-dose study in healthy male subjects revealed that this compound is rapidly absorbed, with nonlinear pharmacokinetics. The presence of food was found to decrease exposure.
Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Fasting)
| Parameter | Value | Reference |
| Time to Peak Concentration (tmax) | 0.6 - 2.5 hours | [6] |
| Effect of Food (10 mg/kg dose) | ||
| Cmax (fasting) | 1283 ng/mL | [6] |
| Cmax (with food) | 542 ng/mL | [6] |
| AUC (fasting) | 2832 ng·h/mL | [6] |
| AUC (with food) | 1904 ng·h/mL | [6] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are pre-incubated with varying concentrations of this compound for a specified period. Following pre-incubation, the cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB) to induce cytokine production. After an incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is then calculated.[2][8]
In Vivo Endotoxemia Model
Animal models, typically mice or rats, are administered this compound orally at various doses. After a predetermined time to allow for drug absorption, the animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response. Blood samples are collected at specific time points post-LPS injection. The serum is then analyzed for levels of pro-inflammatory cytokines, such as TNF-α, using ELISA to determine the extent of inhibition by this compound.[1][2]
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
RWJ-67657: A Potent p38 MAPK Inhibitor for Inflammatory Diseases and Cancer
An In-depth Technical Guide
Introduction
RWJ-67657 is a potent and selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in the pathogenesis of numerous inflammatory diseases and cancer.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of p38α and p38β isoforms of the p38 MAPK family.[1][5] It does not exhibit significant activity against the p38γ and p38δ isoforms or a panel of other kinases.[1] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][6][7][8]
Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of intervention by this compound.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | Stimulus | IC50 Value | Reference |
| TNF-α Release | Human PBMCs | Lipopolysaccharide (LPS) | 3 nM | [1] |
| TNF-α Release | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 13 nM | [1] |
| p38α (enzymatic activity) | Recombinant enzyme | - | 1 µM | |
| p38β (enzymatic activity) | Recombinant enzyme | - | 11 µM | |
| IL-1β Release | In vitro | - | 11 nM | |
| IL-6 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.1 µM | [7] |
| IL-8 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.1 µM | [7] |
| MMP-3 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~1 µM | [7] |
| MMP-1 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~10 µM | [7] |
| COX-2 mRNA Expression | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.01 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| LPS-injected Mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [1] |
| LPS-injected Rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [1] |
Table 3: Human Pharmacokinetics and Pharmacodynamics of this compound (Single Oral Dose)
| Parameter | Value (Fasting) | Value (With Food) | Reference |
| tmax | 0.6 - 2.5 h | Not significantly different | [9] |
| Cmax (10 mg/kg) | 1283 ng/mL | 542 ng/mL | [9] |
| AUC (10 mg/kg) | 2832 ng·h/mL | 1904 ng·h/mL | [9] |
| Ex Vivo Cytokine Inhibition (IC50) | |||
| TNF-α | 0.18 µM | - | [9] |
| IL-8 | 0.04 µM | - | [9] |
| IL-6 | 0.43 µM | - | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate this compound.
In Vitro Cytokine Release Assay from Human PBMCs
This protocol describes the general steps for measuring the inhibitory effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for in vitro cytokine release assay using human PBMCs.
In Vivo Lipopolysaccharide (LPS) Challenge in Rodents
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a rodent model of endotoxemia.
Caption: Workflow for in vivo LPS challenge in rodents.
Human Endotoxemia Model
In a clinical setting, the effect of this compound was evaluated in healthy human volunteers using an endotoxemia model.[6] Volunteers received a single oral dose of this compound followed by an intravenous injection of LPS.[10] Clinical parameters (temperature, blood pressure, heart rate) and pro-inflammatory cytokines (TNF-α, IL-6, IL-8) were monitored over a 24-hour period.[6] The study demonstrated a dose-dependent inhibition of both clinical and cytokine responses to endotoxin, with a greater than 90% reduction in peak serum cytokine levels at the maximum dosage.[5][6]
Therapeutic Potential
The potent anti-inflammatory properties of this compound suggest its therapeutic potential in a range of diseases:
-
Inflammatory Diseases: Due to its strong inhibition of TNF-α and other pro-inflammatory cytokines, this compound has been investigated for its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][6][7][8] Studies in rheumatoid synovial fibroblasts have shown that this compound inhibits the production of major pro-inflammatory mediators.[7][8]
-
Cancer: The p38 MAPK pathway is also implicated in cancer progression and therapy resistance.[3] Preclinical studies have demonstrated that this compound can inhibit the growth of tamoxifen-resistant breast cancer cells in xenograft models, suggesting its potential as an anti-cancer agent.[11]
-
Cardioprotection: In a rat model of myocardial infarction, inhibition of p38 MAPK has been shown to improve cardiac function and reduce left ventricular remodeling.
-
HIV-1 Replication: this compound has been shown to suppress HIV-1 replication in T cells in vitro.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated efficacy in a variety of preclinical models of inflammation and cancer. Early clinical data in humans have shown it to be well-tolerated and effective at suppressing endotoxin-induced cytokine release. These findings underscore the potential of this compound as a therapeutic agent for a range of diseases driven by p38 MAPK-mediated inflammation and signaling. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of this compound, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of RWJ-67657
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-inflammatory properties of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammatory processes contribute to the pathophysiology of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. A key signaling pathway implicated in the inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has emerged as a significant small molecule inhibitor of this pathway, demonstrating potent anti-inflammatory effects in a variety of preclinical and clinical models. This guide details the mechanism of action, quantitative efficacy, and experimental methodologies associated with the anti-inflammatory activity of this compound.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively targeting the α and β isoforms of p38 MAPK.[1][2][3][4] The p38 MAPK signaling cascade is a crucial transducer of inflammatory signals initiated by cellular stressors and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
The activation of the p38 MAPK pathway begins with the phosphorylation of upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. These activated MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases. This phosphorylation cascade ultimately leads to the increased expression and release of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, IL-6, IL-8, and cyclooxygenase-2 (COX-2).
This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α and p38β, thereby preventing the phosphorylation of its downstream targets.[2] This targeted inhibition effectively dampens the inflammatory response by blocking the production of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Type | Stimulus | Inhibited Mediator | IC50 / Concentration | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3 nM | [1] |
| Human PBMCs | Staphylococcal Enterotoxin B | TNF-α | 13 nM | [1] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-6 | 0.1 µM (inhibition observed) | [5] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-8 | 0.1 µM (inhibition observed) | [5] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | MMP-1 | 10 µM (significant inhibition) | [5] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | MMP-3 | 1 µM (significant inhibition) | [5] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | COX-2 mRNA | 0.01 µM (inhibition observed) | [5] |
Table 2: In Vivo Inhibition of TNF-α Production by this compound
| Animal Model | Stimulus | Dosage of this compound | Inhibition of TNF-α | Reference |
| Mice | Lipopolysaccharide (LPS) | 50 mg/kg (oral) | 87% | [1][3] |
| Rats | Lipopolysaccharide (LPS) | 25 mg/kg (oral) | 91% | [1][3] |
Table 3: Clinical Data from Human Endotoxemia Model
| Study Population | Stimulus | Dosage of this compound | Effect on Pro-inflammatory Cytokines | Reference |
| Healthy Human Volunteers | Endotoxin | Single oral dose | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the anti-inflammatory properties of this compound.
This protocol describes the methodology to assess the inhibitory effect of this compound on TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Plate the cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Add LPS (e.g., from E. coli) to the wells at a final concentration of 1-10 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plates for 4 to 24 hours at 37°C.
-
Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for TNF-α inhibition.
This protocol details the investigation of this compound's effect on the production of various inflammatory mediators by rheumatoid synovial fibroblasts (RSF).
Methodology:
-
Cell Culture: Culture RSF isolated from synovial tissue of rheumatoid arthritis patients in DMEM supplemented with 10% FBS and antibiotics. Passage the cells at confluence and use between passages 4 and 9.
-
Compound Treatment and Stimulation: Seed the RSF in 24-well plates. Pre-treat the cells with a range of this compound concentrations for 1 hour before stimulating with TNF-α (10 ng/mL) and/or IL-1β (1 ng/mL).[5]
-
Protein and mRNA Analysis:
-
Protein: After 48 hours of stimulation, collect the cell culture supernatants and measure the levels of IL-6, IL-8, MMP-1, and MMP-3 by ELISA.[7]
-
mRNA: After 6 hours of stimulation, lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the mRNA expression levels of IL-6, IL-8, MMP-1, MMP-3, and COX-2.[7][8]
-
This protocol describes the in vivo assessment of this compound's anti-inflammatory efficacy in a rodent model of endotoxemia.
Methodology:
-
Animal Handling: Use male BALB/c mice or Lewis rats. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound orally by gavage at the desired doses (e.g., 50 mg/kg for mice, 25 mg/kg for rats) or the vehicle control.[1]
-
LPS Challenge: One hour after drug administration, inject LPS intraperitoneally at a dose of 20 mg/kg for mice or 5 mg/kg for rats.
-
Blood Collection: At a specified time point after the LPS challenge (typically at the peak of TNF-α production, around 1-2 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Measurement: Separate the serum and measure the concentration of TNF-α using a species-specific ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production in the this compound-treated groups compared to the vehicle-treated group.
This protocol provides a general outline for a clinical study investigating the effects of this compound in a human model of systemic inflammation.
Methodology:
-
Subject Recruitment: Enroll healthy male volunteers who provide informed consent.
-
Study Design: Conduct a randomized, double-blind, placebo-controlled study.
-
Drug Administration: Administer a single oral dose of this compound or placebo to the subjects.
-
Endotoxin Challenge: Thirty minutes after drug administration, administer a single intravenous injection of a standardized preparation of E. coli endotoxin (e.g., 2-4 ng/kg body weight).[9]
-
Monitoring and Sampling: Monitor clinical parameters such as temperature, blood pressure, and heart rate. Collect blood samples at multiple time points (e.g., before and at 1, 2, 3, 4, 6, 8, and 24 hours after endotoxin injection).
-
Cytokine Analysis: Measure the plasma concentrations of TNF-α, IL-6, and IL-8 using ELISA.[6]
-
Data Analysis: Compare the cytokine response curves and peak cytokine levels between the this compound and placebo groups.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPK with well-documented anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in a range of in vitro and in vivo models, including a human experimental endotoxemia model. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other p38 MAPK inhibitors as potential therapeutic agents for inflammatory diseases. The detailed methodologies and quantitative data serve as a valuable resource for scientists and researchers in the field of inflammation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Rheumatoid arthritis synovial fibroblasts produce a soluble form of the interleukin-7 receptor in response to pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]
- 7. Experimental human endotoxemia: a model of the systemic inflammatory response syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
RWJ-67657: A Technical Guide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory cascade implicated in the pathogenesis of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the context of RA.
Mechanism of Action
This compound is a pyridinyl imidazole compound that competitively binds to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity. It demonstrates selectivity for the α and β isoforms of p38, with no significant activity against the γ and δ isoforms. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are central to the joint inflammation and destruction characteristic of rheumatoid arthritis. By inhibiting p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators.
Preclinical Data
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound.
In Vitro Kinase and Cytokine Inhibition
| Target | Assay System | IC50 (nM) | Reference |
| p38α | Recombinant enzyme | 1000 | [1][2] |
| p38β | Recombinant enzyme | 11000 | [1][2] |
| TNF-α release | LPS-stimulated human PBMCs | 3 | [3] |
| TNF-α release | SEB-stimulated human PBMCs | 13 | [3] |
| IL-1β release | In vitro assay | 11 | [1][2] |
LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal enterotoxin B
Effects on Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)
| Mediator | Stimulus | Concentration of this compound for Significant Inhibition | Reference |
| IL-6 (protein) | TNF-α and/or IL-1β | 0.1 µM | [4][5] |
| IL-8 (protein) | TNF-α and/or IL-1β | 0.1 µM | [4][5] |
| MMP-1 (protein) | TNF-α and/or IL-1β | 10 µM | [4][5] |
| MMP-3 (protein) | TNF-α and/or IL-1β | 1 µM | [4][5] |
| COX-2 (mRNA) | TNF-α and/or IL-1β | 0.01 µM | [4][5] |
TIMP-1 production was not inhibited by this compound.[4][5]
In Vivo Efficacy in Endotoxemia Models
| Animal Model | Dosage | Effect | Reference |
| LPS-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [3] |
| LPS-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [3] |
| Healthy human volunteers (endotoxemia model) | Maximum dosage | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [6][7] |
Note: Despite the promising in vitro and endotoxemia model data, publicly available studies detailing the efficacy of this compound in preclinical animal models of rheumatoid arthritis, such as collagen-induced arthritis, are lacking.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Rheumatoid Arthritis
The diagram below illustrates the central role of the p38 MAPK pathway in the inflammatory processes of rheumatoid arthritis and the point of intervention for this compound.
Caption: p38 MAPK signaling pathway in RA and inhibition by this compound.
Experimental Workflow: In Vitro Inhibition of Cytokine Production
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound on cytokine production by rheumatoid synovial fibroblasts.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
p38 Kinase Activity Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound on p38 kinase.
-
Reagents and Materials:
-
Recombinant active p38α or p38β enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound (in DMSO)
-
Microplate (e.g., 96-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add the recombinant p38 kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Culture and Treatment of Rheumatoid Synovial Fibroblasts (RSF)
This protocol outlines the steps for studying the effects of this compound on inflammatory mediator production by RSF.
-
Isolation and Culture of RSF:
-
Obtain synovial tissue from patients with rheumatoid arthritis undergoing synovectomy or joint replacement surgery.
-
Mince the tissue and digest with an enzyme cocktail (e.g., collagenase, dispase, and DNase) to release the cells.
-
Culture the isolated cells in a suitable medium (e.g., DMEM supplemented with 10% FBS, antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
Passage the cells upon reaching confluence. Experiments are typically performed with cells between passages 3 and 8.
-
-
Experimental Procedure:
-
Seed the RSF in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh, low-serum medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with recombinant human TNF-α (e.g., 1 ng/mL) and/or IL-1β (e.g., 1 ng/mL).
-
For protein analysis, incubate the cells for 48 hours. Collect the culture supernatants for measurement of cytokines (e.g., IL-6, IL-8) and MMPs by ELISA.
-
For mRNA analysis, incubate the cells for 6 hours. Lyse the cells and isolate total RNA for analysis of gene expression (e.g., COX-2) by real-time RT-PCR.
-
Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
This protocol provides a general framework for inducing arthritis in mice to evaluate the in vivo efficacy of anti-arthritic compounds.
-
Animals:
-
Use a susceptible mouse strain, such as DBA/1J.
-
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize the mice intradermally at the base of the tail with the collagen/CFA emulsion.
-
On day 21, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Once clinical signs of arthritis appear (typically around day 24-28), randomize the animals into treatment groups.
-
Administer this compound or vehicle orally at the desired dosage and frequency.
-
-
Assessment of Arthritis:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw based on the degree of erythema, swelling, and ankylosis (e.g., on a scale of 0-4). The total arthritis score per mouse is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of the paws using a caliper.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a potent inhibitor of p38 MAPK with demonstrated efficacy in reducing the production of key inflammatory mediators implicated in rheumatoid arthritis. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of p38 MAPK inhibition in RA. Further studies are warranted to evaluate the in vivo efficacy of this compound in preclinical models of rheumatoid arthritis to fully elucidate its therapeutic promise.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 3. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel p38 inhibitors with potent oral efficacy in several models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
RWJ-67657: A p38 MAPK Inhibitor for Endocrine-Resistant Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of resistance to these therapies. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a key player in promoting ligand-independent tumor growth and contributing to endocrine resistance. This technical guide provides an in-depth overview of RWJ-67657, a novel and potent inhibitor of p38 MAPK, and its therapeutic potential in overcoming endocrine resistance in breast cancer.
Mechanism of Action and Preclinical Efficacy
This compound is a small molecule inhibitor that targets the p38 MAPK pathway. In endocrine-resistant breast cancer models, this pathway is often hyperactivated, leading to downstream signaling that promotes cell survival and proliferation. This compound effectively blocks this pathway, leading to anti-tumor effects.
Signaling Pathway Inhibition
This compound exerts its effects by dose-dependently decreasing both the basal and stimulated activation of p38 MAPK signaling in tamoxifen-resistant breast cancer cells.[1][2][3] This inhibition leads to a reduction in the phosphorylation of p38 and its downstream targets, including heat shock protein 27 (Hsp27) and MAPK-activated protein kinase (MAPKAPK).[1][2] The p38 MAPK pathway is known to interact with the estrogen receptor, and its inhibition by this compound diminishes ER-mediated gene expression.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Western Blot | MDA-MB-361 | This compound | 0.1 µM, 1.0 µM, 10 µM | Dose-dependent decrease in phosphorylated p38 and Hsp27 | [1] |
| Clonogenic Survival | MDA-MB-361 | Estrogen + this compound | Increasing concentrations | Suppression of estrogen-stimulated clonogenic survival | [1] |
| ERE-luciferase Reporter Assay | MDA-MB-361 | Estrogen + this compound | Increasing concentrations | Decrease in ER transcriptional activity | [1] |
| In Vivo Xenograft Model | Treatment Group | Metric | Result | Reference |
| MDA-MB-361 tumors in mice (with estrogen) | Vehicle vs. This compound | Tumor Volume | ~3.5-fold decrease with this compound | [4] |
| MDA-MB-361 tumors in mice (without estrogen) | Vehicle vs. This compound | Tumor Volume | ~4.5-fold decrease with this compound by day 40 | [1][4] |
| MDA-MB-361 tumors in mice | Vehicle vs. This compound | p38 Phosphorylation | ~40% decrease in this compound treated tumors | [1][3] |
| MDA-MB-361 tumors in mice (without estrogen) | Tamoxifen vs. This compound | Anti-tumor Effect | This compound was significantly more efficacious than tamoxifen | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Studies
References
- 1. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase. | Semantic Scholar [semanticscholar.org]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Use of RWJ-67657
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8. By inhibiting p38 MAPK, this compound effectively suppresses the production of these cytokines, making it a valuable tool for in vivo research in inflammatory diseases and cancer.
These application notes provide detailed protocols and quantitative data to guide researchers in the effective in vivo use of this compound in preclinical animal models.
Mechanism of Action: p38 MAPK Signaling Pathway
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation, a series of phosphorylation events occur, leading to the activation of downstream targets that regulate the expression of inflammatory mediators.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) | Cell Type | Stimulus |
| TNF-α release | 3 | Human PBMCs | Lipopolysaccharide (LPS) |
| TNF-α release | 13 | Human PBMCs | Staphylococcal Enterotoxin B |
In Vivo Efficacy: Inhibition of TNF-α Production
| Animal Model | Dose (mg/kg, oral) | Percent Inhibition |
| Mice | 50 | 87%[1] |
| Rats | 25 | 91%[1] |
Pharmacokinetic Parameters (Human, Single Oral Dose)
| Parameter | Value | Conditions |
| Tmax (h) | 0.6 - 2.5 | Fasting[2] |
| Cmax (ng/mL) | 1283 | 10 mg/kg, Fasting[2] |
| AUC (ng·h/mL) | 2832 | 10 mg/kg, Fasting[2] |
| Cmax (ng/mL) | 542 | 10 mg/kg, with Food[2] |
| AUC (ng·h/mL) | 1904 | 10 mg/kg, with Food[2] |
Experimental Protocols
Formulation for Oral Administration (Oral Gavage)
A suggested vehicle for oral administration of this compound in preclinical models is a suspension in an aqueous vehicle. While a specific published formulation for this compound is not available, a common approach for similar compounds is as follows:
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternative Vehicle: 10% DMSO in sterile saline (ensure final DMSO concentration is well-tolerated by the animal model)
-
Mortar and pestle or homogenizer
-
Sterile water or saline
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
If using CMC, prepare the 0.5% CMC solution in advance by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration. It is recommended to prepare the formulation fresh daily.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo studies with this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is relevant for studying the anti-inflammatory effects of this compound in the context of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation
-
Calipers for paw measurement
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting from the day of the booster injection (day 21) or upon the first signs of arthritis.
-
A starting dose of 50 mg/kg can be used based on the TNF-α inhibition data.
-
-
Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
At the end of the study, collect blood for cytokine analysis and joints for histological evaluation.
-
Protocol 2: Xenograft Tumor Model in Mice
This model is suitable for evaluating the anti-tumor and anti-inflammatory effects of this compound in a cancer setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) resuspended in sterile PBS or a mixture of PBS and Matrigel into the flank of the mice.
-
-
Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups and begin daily oral administration of this compound or vehicle.
-
A starting dose of 50 mg/kg can be used.
-
-
Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for histological and molecular analysis (e.g., western blotting for p-p38 levels).
-
Safety and Toxicology
In a first-in-human study, single oral doses of this compound up to 30 mg/kg were well-tolerated with no significant adverse effects reported.[2] However, researchers should conduct appropriate safety and toxicology studies in their specific animal models and for the intended duration of treatment.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of the p38 MAPK pathway in various disease models. The protocols and data presented here provide a foundation for designing and conducting robust preclinical studies. It is recommended that researchers optimize dosing and formulation for their specific experimental conditions.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing RWJ-67657 Stock Solution
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] Specifically, it targets the p38α and p38β isoforms with IC50 values of 1 µM and 11 µM, respectively, while showing no significant activity against the γ and δ isoforms.[1][3][4][5] This inhibitor has been demonstrated to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8.[1][6][7] Its anti-inflammatory properties make it a valuable tool in studying inflammatory diseases, cancer, and cardiac conditions.[1][2][3][8]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 425.5 g/mol | [1][5] |
| Molecular Formula | C27H24FN3O | [1][5] |
| CAS Number | 215303-72-3 | [1][5] |
| Purity | >98% | [1][5] |
| Appearance | Crystalline solid | [9] |
| Solubility in DMSO | 100 mM | [1][5] |
| Solubility in Ethanol | 50-100 mM | [1][5] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.255 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 425.5 g/mol x 1000 mg/g = 4.255 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For 4.255 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[2]
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[8] Store the aliquots as recommended in the storage table below.
Protocol for Preparing a 10 mM Ethanol Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in ethanol.
-
Pre-weighing Preparation: Allow the vial of this compound powder to reach room temperature.
-
Weighing: In a chemical fume hood, weigh 4.255 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube and add 1 mL of 200 proof ethanol.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Aliquoting and Storage: Dispense into single-use aliquots in sterile tubes and store appropriately.
Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid Powder | N/A | Room Temperature or -20°C | Up to 3 years[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][8] |
| Stock Solution | DMSO | -80°C | Up to 1 year[2][8] |
| Stock Solution | Ethanol | -20°C | Up to 1 month[1] |
Note: It is recommended to prepare fresh solutions for use.[1] If storing, ensure solutions are tightly sealed to prevent evaporation and contamination. Before use, thaw the stock solution at room temperature and ensure any precipitate is redissolved.[1]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: p38 MAPK signaling pathway and this compound inhibition.
References
- 1. RWJ 67657 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 2. This compound | p38 MAPK | TargetMol [targetmol.com]
- 3. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwith.montclair.edu [researchwith.montclair.edu]
- 5. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. By compound [wahoo.cns.umass.edu]
Application Notes and Protocols for RWJ-67657 Administration in Rats
Introduction
RWJ-67657 is a potent, selective, and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[4][5][6] By inhibiting p38 MAPK, this compound effectively suppresses the inflammatory cascade, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and sepsis.[1][6] In rat models, this compound has demonstrated significant efficacy in reducing cytokine production following an inflammatory challenge.[1][7]
These application notes provide detailed protocols for the preparation and oral administration of this compound in rats, and for its evaluation in a lipopolysaccharide (LPS)-induced endotoxemia model.
Data Presentation
Quantitative data regarding the efficacy and potency of this compound are summarized below.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Value |
| Animal Model | Lipopolysaccharide (LPS)-injected rats |
| Compound | This compound |
| Dose | 25 mg/kg[1][3][7] |
| Route of Administration | Oral (p.o.)[1][3][7] |
| Effect | 91% inhibition of TNF-α production[1][3][7] |
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ Value |
| p38α Inhibition | 1 µM[2] |
| p38β Inhibition | 11 µM[2] |
| TNF-α Release (LPS-stimulated human PBMCs) | 3 nM[1][3] |
| TNF-α Release (SEB-stimulated human PBMCs) | 13 nM[1][3] |
| IL-1β Release | 11 nM[2] |
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound within the p38 MAPK signaling cascade. Inflammatory stimuli like LPS activate a phosphorylation cascade that results in the production of inflammatory cytokines. This compound directly inhibits p38 MAPK, blocking this downstream effect.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol details the procedure for administering a precise dose of a compound directly into the stomach of a rat using a gavage needle.
1. Materials
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Syringes (1 mL or 3 mL)
-
Stainless steel, ball-tipped oral gavage needles (16-18 gauge for adult rats, 2-3 inches long)[8][9]
-
Scale for weighing animals
-
Permanent marker
2. Procedure
-
Animal Preparation: Weigh each rat to determine the precise dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[8][10]
-
Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 250g rat at a volume of 5 ml/kg, the concentration would be 5 mg/mL).
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth. The needle should reach the last rib (xiphoid process), but not beyond.[8][10] Mark this length on the needle with a permanent marker to prevent over-insertion.
-
Animal Restraint: Restrain the rat firmly but gently, ensuring its head and body are aligned vertically to create a straight path to the esophagus.[11] An assistant may be helpful.
-
Needle Insertion:
-
Insert the needle into the mouth, slightly to one side (in the diastema) to avoid the incisors.[10]
-
Gently advance the needle over the tongue towards the pharynx. The rat should exhibit a swallowing reflex as the needle enters the esophagus.[11]
-
CRITICAL: Do not force the needle. If resistance is met or the animal gasps, withdraw immediately and retry.[8][11]
-
-
Compound Administration: Once the needle is correctly positioned in the esophagus to the pre-measured depth, slowly depress the syringe plunger to administer the compound.
-
Post-Administration: Gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse effects.[8][9]
Protocol 2: LPS-Induced Endotoxemia Model in Rats
This model is used to assess the in vivo anti-inflammatory efficacy of compounds by measuring their ability to inhibit the cytokine surge induced by bacterial lipopolysaccharide (LPS).
1. Materials
-
Male Wistar or Sprague-Dawley rats
-
This compound suspension (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Blood collection tubes (e.g., with EDTA or for serum)
-
Anesthesia (as per approved institutional protocols for terminal blood collection)
-
ELISA or Luminex kits for cytokine measurement (TNF-α, IL-6, etc.)
2. Experimental Workflow
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Dosing (this compound): Administer the prepared this compound suspension or vehicle control via oral gavage (as per Protocol 1). Typically, the compound is given 30 to 60 minutes prior to the LPS challenge.[12]
-
Inflammatory Challenge (LPS): Administer LPS (e.g., 0.01-5 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][13]
-
Blood Collection: At the time of peak cytokine expression (typically 1.5 hours post-LPS for TNF-α), collect blood samples.[12] This is often a terminal procedure performed under anesthesia via cardiac puncture or from the abdominal aorta.
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and other relevant cytokines using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production in the this compound-treated group compared to the vehicle-treated LPS group.
Experimental Workflow Visualization
The diagram below outlines the key steps in an in vivo study to evaluate the efficacy of this compound in a rat endotoxemia model.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. inotiv.com [inotiv.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of RWJ-67657 with Human Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Specifically, it targets the p38α and p38β isoforms, with no significant activity against p38γ or p38δ, nor a wide range of other kinases.[1][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[4] Consequently, this compound has been demonstrated to be a powerful inhibitor of the release of key inflammatory mediators from human peripheral blood mononuclear cells (PBMCs), making it a valuable tool for research in immunology, inflammation, and drug development for inflammatory diseases.[1][5]
These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving human PBMCs. This document includes detailed protocols for PBMC isolation, cell culture and treatment, and key assays for assessing the biological effects of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of p38α and p38β MAPK, thereby preventing their phosphorylation and activation.[5] This inhibition blocks the downstream signaling cascade that leads to the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5][6]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data
The following tables summarize the quantitative effects of this compound on human PBMCs as reported in the literature.
| Parameter | Stimulus | Cell Type | IC50 Value | Reference |
| TNF-α Release | Lipopolysaccharide (LPS) | Human PBMCs | 3 nM | [1] |
| TNF-α Release | Staphylococcal Enterotoxin B (SEB) | Human PBMCs | 13 nM | [1] |
| IL-1β Release | Not Specified | Human PBMCs | 11 nM | [3] |
| Cytokine Inhibition | Stimulus | This compound Concentration | % Inhibition | Reference |
| TNF-α, IL-6, IL-8 | Endotoxin (in vivo) | Maximum oral dosage | >90% | [5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound with human PBMCs.
Figure 2: General experimental workflow.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a buffy coat of PBMCs, the Ficoll-Paque layer, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells at the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.
Protocol 2: Treatment of PBMCs with this compound and Stimulation
This protocol outlines the treatment of isolated PBMCs with this compound followed by stimulation to induce cytokine production.
Materials:
-
Isolated human PBMCs in complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (or other desired stimulus)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Add the desired concentrations of this compound (or vehicle) to the wells containing PBMCs and pre-incubate for 1-2 hours in a 37°C, 5% CO2 incubator.
-
Prepare a working solution of your stimulus (e.g., LPS at a final concentration of 10-100 ng/mL).
-
Add the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for the desired time period (e.g., 18-24 hours for cytokine measurement) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis and store at -80°C if not used immediately. The cell pellet can be used for other assays like Western blotting.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of cytokines (e.g., TNF-α) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody specific for the target cytokine.
-
After washing, block the plate to prevent non-specific binding.
-
Add your standards and collected cell culture supernatants to the wells and incubate.
-
After another wash step, add a biotinylated detection antibody.
-
Following incubation and washing, add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.
-
Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Protocol 4: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the effect of this compound on the viability of PBMCs.
Materials:
-
PBMCs treated with this compound as in Protocol 2 (without the final centrifugation and supernatant removal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Analysis of p38 MAPK Phosphorylation by Western Blot
This protocol is used to confirm the inhibitory effect of this compound on the p38 MAPK signaling pathway by detecting the levels of phosphorylated p38 MAPK.
Materials:
-
Cell pellets from Protocol 2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the p38 MAPK pathway in human PBMCs. The protocols provided here offer a framework for studying its effects on cytokine production, cell viability, and intracellular signaling. Researchers should optimize these protocols for their specific experimental conditions and research questions.
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Human PBMCs [en.bio-protocol.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. reprocell.com [reprocell.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: RWJ-67657 Treatment of Rheumatoid Synovial Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Rheumatoid synovial fibroblasts (RSFs) are key players in the pathogenesis of RA, contributing to the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of these inflammatory processes in RSFs.[1][2] RWJ-67657 is a potent and selective inhibitor of p38 MAPK, which has demonstrated significant anti-inflammatory effects in preclinical studies, making it a valuable tool for investigating the role of the p38 MAPK pathway in RA and for evaluating potential therapeutic strategies.[3][4][5][6]
These application notes provide a summary of the effects of this compound on RSFs, along with detailed protocols for in vitro studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. In the context of rheumatoid arthritis, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate upstream kinases, MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[1][7] Activated p38 MAPK then regulates the expression of various inflammatory mediators at both the transcriptional and post-transcriptional levels.[8] By inhibiting p38 MAPK, this compound effectively blocks the downstream production of key pathological molecules in RSFs.
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of various inflammatory mediators by rheumatoid synovial fibroblasts stimulated with TNF-α and/or IL-1β.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Stimulant(s) | This compound Concentration for Inhibition | Reference(s) |
| IL-6 | TNF-α and/or IL-1β | 0.1 µM | [3][5][9] |
| IL-8 | TNF-α and/or IL-1β | 0.1 µM | [3][5][9] |
Table 2: Inhibition of Matrix Metalloproteinase (MMP) Production
| MMP | Stimulant(s) | This compound Concentration for Significant Inhibition | Reference(s) |
| MMP-1 | TNF-α and/or IL-1β | 10 µM | [3][5][9] |
| MMP-3 | TNF-α and/or IL-1β | 1 µM | [3][5][9] |
| TIMP-1 | TNF-α and/or IL-1β | Not inhibited | [3][5][9] |
Table 3: Inhibition of Other Inflammatory Mediators (mRNA Expression)
| Mediator | Stimulant(s) | This compound Concentration for Inhibition | Reference(s) |
| COX-2 | TNF-α and/or IL-1β | 0.01 µM | [3][5][9] |
| ADAMTS-4 | IL-1β | Inhibited (concentration not specified) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture and Treatment of Rheumatoid Synovial Fibroblasts
Objective: To investigate the effect of this compound on inflammatory mediator production by RSFs.
Materials:
-
Rheumatoid synovial fibroblasts (RSFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TNF-α
-
Recombinant human IL-1β
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture RSFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency. Use cells between passages 4 and 8 for experiments.
-
-
Cell Seeding:
-
Seed RSFs in appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 2 x 10^4 cells/cm^2.
-
Allow cells to adhere and grow for 24 hours.
-
-
Pre-treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to desired concentrations (e.g., 0.01 µM to 10 µM) in serum-free DMEM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the medium containing this compound or vehicle control to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare solutions of TNF-α (e.g., 1 ng/mL) and/or IL-1β (e.g., 0.1 ng/mL) in serum-free DMEM.
-
Add the stimulants to the wells already containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).
-
-
Sample Collection:
-
Supernatants: Collect the culture supernatants for analysis of secreted proteins (e.g., cytokines, MMPs) by ELISA. Store at -80°C.
-
Cell Lysates: Wash the cells with cold PBS and lyse the cells for protein (Western blot) or RNA (RT-qPCR) analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of secreted cytokines (IL-6, IL-8) and MMPs (MMP-1, MMP-3) in culture supernatants.
Materials:
-
ELISA kits for human IL-6, IL-8, MMP-1, and MMP-3
-
Culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted culture supernatants to the wells.
-
Incubate to allow the antigen to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate to allow the detection antibody to bind to the captured antigen.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target protein in the samples based on the standard curve.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of inflammatory mediators (e.g., COX-2, IL-6, IL-8, MMPs).
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the p38 MAPK pathway in the inflammatory and destructive processes mediated by rheumatoid synovial fibroblasts. The provided protocols offer a framework for investigating the efficacy of p38 MAPK inhibition as a potential therapeutic strategy for rheumatoid arthritis.
References
- 1. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 9. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application of RWJ-67657 in MDA-MB-361 Cancer Cells: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of RWJ-67657, a potent p38 MAPK inhibitor, in the context of MDA-MB-361 breast cancer cells. This guide is designed to facilitate the exploration of this compound as a potential therapeutic agent against endocrine-resistant breast cancer.
Introduction to this compound and MDA-MB-361 Cells
This compound is a selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is implicated in a variety of cellular processes, including inflammation, and has been identified as a key player in the development of resistance to endocrine therapies in breast cancer.[3][4][5]
The MDA-MB-361 cell line, derived from a brain metastasis of a breast adenocarcinoma, is a valuable in vitro model for studying this phenomenon.[6][7][8] These cells are estrogen receptor-positive (ER+) and HER2-positive, and notably, they exhibit resistance to tamoxifen, a standard endocrine therapy.[3] This resistance is, in part, mediated by the activation of the p38 MAPK pathway.[3][5]
Mechanism of Action of this compound in MDA-MB-361 Cells
This compound exerts its anti-tumor effects in MDA-MB-361 cells by directly inhibiting the phosphorylation of p38 MAPK. This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of heat shock protein 27 (hsp27), a key substrate of p38. The ultimate consequence is a decrease in p38-mediated gene transcription, leading to reduced cell survival and proliferation.[3][5]
Below is a diagram illustrating the signaling pathway affected by this compound in MDA-MB-361 cells.
Caption: p38 MAPK Signaling Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key signaling molecules in MDA-MB-361 cells, as determined by Western blot analysis.
Table 1: Effect of this compound on p38 MAPK Phosphorylation
| This compound Concentration | Phosphorylated p38 (p-p38) Level (Relative to Total p38) |
| 0 µM (Vehicle) | 100% |
| 0.1 µM | Decreased |
| 1.0 µM | Significantly Decreased |
| 10 µM | Markedly Decreased |
Table 2: Effect of this compound on HSP27 Phosphorylation
| This compound Concentration | Phosphorylated HSP27 (p-HSP27) Level (Relative to Total HSP27) |
| 0 µM (Vehicle) | 100% |
| 0.1 µM | Decreased |
| 1.0 µM | Significantly Decreased |
| 10 µM | Markedly Decreased |
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound to MDA-MB-361 cells.
Protocol 1: MDA-MB-361 Cell Culture
This protocol outlines the standard procedure for culturing MDA-MB-361 cells to ensure optimal growth and viability for subsequent experiments.
Caption: MDA-MB-361 Cell Culture Workflow.
Materials:
-
MDA-MB-361 cells (e.g., ATCC HTB-27)
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile culture flasks, pipettes, and centrifuge tubes
Procedure:
-
Prepare Complete Growth Medium: To the base Leibovitz's L-15 Medium, add FBS to a final concentration of 20%.
-
Thawing Cells:
-
Rapidly thaw the cryovial of MDA-MB-361 cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening in a sterile hood.
-
Transfer the cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium.
-
Centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Plating and Incubation:
-
Dispense the cell suspension into a suitable culture flask (e.g., T-75).
-
Incubate the flask at 37°C in a standard incubator. Note: Leibovitz's L-15 Medium is formulated for use in a free gas exchange with atmospheric air, so a CO2 incubator is not required.[6]
-
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with PBS.
-
Add a minimal volume of Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
-
Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, resuspend the pellet, and plate at the desired density for continued culture or experiments.
-
Protocol 2: Western Blot Analysis of p38 MAPK Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of p38 MAPK and its downstream target, HSP27, in MDA-MB-361 cells following treatment with this compound.
Materials:
-
MDA-MB-361 cells cultured as described in Protocol 1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-total-p38 MAPK
-
Rabbit anti-phospho-HSP27
-
Rabbit anti-total-HSP27
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate MDA-MB-361 cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or vehicle (DMSO) for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of MDA-MB-361 cells after treatment with this compound.
Materials:
-
MDA-MB-361 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count MDA-MB-361 cells.
-
Seed a low, predetermined number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or vehicle.
-
Incubate the plates at 37°C for a period that allows for colony formation (typically 10-14 days). The medium can be carefully replaced every few days if necessary.
-
-
Colony Staining and Counting:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or a 1:3 mixture of acetic acid and methanol).
-
Stain the colonies with crystal violet solution for approximately 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of this compound concentration.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the efficacy and mechanism of action of this compound in MDA-MB-361 endocrine-resistant breast cancer cells. By utilizing these detailed methodologies, researchers can further elucidate the therapeutic potential of targeting the p38 MAPK pathway in this challenging cancer subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular changes in tamoxifen-resistant breast cancer: relationship between estrogen receptor, HER-2, and p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDA-MB-361. Culture Collections [culturecollections.org.uk]
- 7. MDA-MB-361 Cells [cytion.com]
- 8. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation Following RWJ-67657 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms.[1][3] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[4] Activated by dual phosphorylation on threonine and tyrosine residues, p38 MAPK, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases.[5][6] This cascade plays a significant role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][7] Consequently, inhibitors of p38 MAPK, like this compound, are valuable tools for studying cellular signaling and are being investigated for their therapeutic potential in inflammatory diseases.[1][7]
Western blotting is a fundamental technique to assess the phosphorylation state of p38 MAPK and thereby evaluate the efficacy of inhibitors like this compound.[8][9] This document provides detailed application notes and protocols for conducting Western blot analysis of p38 phosphorylation in response to this compound treatment.
Data Presentation
Table 1: Representative Quantitative Analysis of p38 Phosphorylation Inhibition by a p38 MAPK Inhibitor
| Treatment Group | Concentration (µM) | Phospho-p38/Total p38 Ratio (Normalized) | % Inhibition of p38 Phosphorylation |
| Vehicle Control (DMSO) | - | 1.00 | 0% |
| p38 Inhibitor | 0.01 | 0.85 | 15% |
| p38 Inhibitor | 0.1 | 0.55 | 45% |
| p38 Inhibitor | 1.0 | 0.20 | 80% |
| p38 Inhibitor | 10.0 | 0.05 | 95% |
This table is a representative example. Actual results may vary depending on the cell type, experimental conditions, and the specific p38 inhibitor used.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of p38 mitogen-activated protein kinase phosphorylation decrease tert-butyl hydroperoxide-induced apoptosis in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring TNF-alpha Inhibition with RWJ-67657: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Its production in immune cells like monocytes and macrophages is tightly regulated. One of the key signaling pathways controlling TNF-α synthesis is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] Activation of p38 MAPK is a critical step in the transcriptional and translational regulation of TNF-α.
RWJ-67657 is a potent and selective, orally active inhibitor of the p38 MAPK alpha and beta isoforms.[1] By targeting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the production and release of TNF-α and other inflammatory mediators like IL-1β and IL-8.[1][2] This makes this compound a valuable tool for studying the role of the p38 MAPK pathway in inflammation and a potential therapeutic agent for inflammatory disorders.
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on TNF-α production in vitro, utilizing common cell-based assays.
Data Presentation
The inhibitory activity of this compound on TNF-α production is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different cellular systems.
| Cell Type | Stimulus | IC50 (nM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B (SEB) | 13 | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to TNF-α production and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: In Vitro TNF-α Inhibition Assay in Human PBMCs
This protocol describes how to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow monocytes to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the non-adherent cells from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until TNF-α measurement.
-
-
TNF-α Measurement by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit.[6][7]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro TNF-α inhibition assay.
Caption: Experimental workflow for TNF-α inhibition assay.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on TNF-α production. By understanding the underlying signaling pathway and following a structured experimental workflow, scientists can generate reliable and reproducible data to further investigate the therapeutic potential of p38 MAPK inhibitors in inflammatory diseases.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strong inhibition of TNF-α production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 7. novamedline.com [novamedline.com]
Application Notes and Protocols for RWJ-67657 in Lipopolysaccharide-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By inhibiting p38 MAPK, this compound effectively suppresses the inflammatory cascade, making it a valuable tool for studying and potentially treating inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo LPS-induced inflammation models.
Mechanism of Action
LPS, through its interaction with Toll-like receptor 4 (TLR4) on immune cells, triggers a signaling cascade that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased transcription and translation of pro-inflammatory cytokine genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). This compound acts as an ATP-competitive inhibitor of p38α and p38β, preventing the phosphorylation of its downstream substrates and thereby blocking the production of these key inflammatory mediators.[1][2]
Figure 1: Mechanism of action of this compound in inhibiting LPS-induced pro-inflammatory cytokine production.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound in various LPS-induced inflammation models.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type | Stimulus | Analyte | IC50 Value | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | 3 nM | [2] |
| Human PBMCs | Staphylococcal Enterotoxin B (SEB) | TNF-α | 13 nM | [2] |
| Human Monocytes | LPS | IL-1β | 11 nM | [1] |
| Recombinant p38α MAPK | - | Enzyme Activity | 1 µM | [1] |
| Recombinant p38β MAPK | - | Enzyme Activity | 11 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Endotoxemia
| Animal Model | This compound Dose (Oral) | Inhibition of TNF-α Production | Reference |
| Mice | 50 mg/kg | 87% | [3] |
| Rats | 25 mg/kg | 91% | [3] |
Table 3: Efficacy of this compound in a Human Endotoxemia Model
| This compound Dose (Oral) | Peak Serum Cytokine Reduction | Reference |
| Maximum Dosage | >90% (TNF-α, IL-6, IL-8) | [4] |
Experimental Protocols
In Vitro Model: LPS-Induced Cytokine Production in Human PBMCs
This protocol describes the induction of pro-inflammatory cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs) using LPS and its inhibition by this compound.
Figure 2: Experimental workflow for the in vitro LPS-induced cytokine production assay in PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α, IL-1β, IL-6, IL-8 ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 10 ng/mL to induce cytokine production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Model: Human Endotoxemia
This protocol outlines a model of systemic inflammation in healthy human volunteers through the intravenous administration of LPS, and the assessment of the inhibitory effects of this compound. Note: This is a clinical research protocol and must be conducted under strict ethical and medical supervision.
Figure 3: Experimental workflow for the human endotoxemia model.
Materials and Procedures:
-
Subject Recruitment: Recruit healthy, non-smoking male volunteers who have provided informed consent.
-
Clinical Monitoring: Continuously monitor vital signs, including temperature, blood pressure, and heart rate.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 350 mg, 700 mg, or 1400 mg) or a matching placebo 30 minutes before LPS administration.[5]
-
LPS Administration: Administer a bolus intravenous injection of E. coli endotoxin (LPS) at a dose of 4 ng/kg body weight.[5]
-
Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 1, 2, 3, 4, 6, 8, and 24 hours) after LPS administration.
-
Cytokine Measurement: Separate serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-8 using validated ELISA methods.
-
Data Analysis: Analyze the time course of cytokine production and clinical parameters between the this compound and placebo groups to determine the inhibitory effect of the compound.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in LPS-induced inflammation. The provided protocols for in vitro and in vivo models offer a framework for studying the anti-inflammatory effects of this compound. The significant inhibition of key pro-inflammatory cytokines by this compound in these models underscores its potential as a therapeutic agent for inflammatory diseases. Researchers should adapt these protocols to their specific experimental needs and always adhere to appropriate safety and ethical guidelines.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. karger.com [karger.com]
- 3. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Tumor Models Using RWJ-67657
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, and plays a significant role in cell proliferation, apoptosis, and differentiation.[3][4][5][6] In the context of oncology, dysregulation of the p38 MAPK pathway has been implicated in tumor growth and resistance to therapies.[3][4] this compound has demonstrated anti-tumor activity in preclinical xenograft models, making it a valuable tool for cancer research and drug development.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in xenograft tumor models, with a specific focus on endocrine-resistant breast cancer.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of p38α and p38β kinases.[1] This inhibition prevents the phosphorylation of downstream targets, thereby modulating the expression of genes involved in inflammation and cell growth. A key downstream effector of p38 MAPK is Heat Shock Protein 27 (HSP27), whose phosphorylation is inhibited by this compound.[3][4]
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor effects of this compound have been demonstrated in a xenograft model of endocrine-resistant breast cancer using MDA-MB-361 cells.[3][4] The following table summarizes the quantitative data from this study.
| Treatment Group | Tumor Volume Reduction (vs. Vehicle) | Reference |
| This compound (in the presence of estrogen) | ~3.5-fold decrease | [5] |
| This compound (in the absence of estrogen) | ~4.5-fold decrease | [3][5] |
Experimental Protocols
Protocol 1: Establishment of MDA-MB-361 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-361 human breast cancer cell line.
Materials:
-
MDA-MB-361 human breast cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 15% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-361 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to 5 x 10^6 cells per 100 µL of PBS. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of administration, dilute the stock solution to the desired final concentration with the vehicle. A common dosage used in studies is 50 mg/kg.[1]
-
-
Administration:
-
Administer the prepared this compound solution to the mice via oral gavage. The volume administered will depend on the mouse's weight and the final drug concentration.
-
Administer the vehicle alone to the control group.
-
Treatment frequency can vary, but a common schedule is once or twice daily.
-
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol details the procedure for analyzing the phosphorylation status of p38 MAPK and its downstream target HSP27 in tumor tissue lysates.
Materials:
-
Tumor tissue harvested from xenograft models
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-HSP27, anti-HSP27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Excise the tumor and snap-freeze it in liquid nitrogen or process it immediately.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Protocol 4: Immunohistochemistry (IHC) for Phospho-p38
This protocol describes the detection of phosphorylated p38 MAPK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-phospho-p38)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the tissue sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking solution.
-
Incubate the slides with the primary anti-phospho-p38 antibody.
-
-
Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the p38 MAPK pathway in cancer biology. The provided protocols offer a framework for utilizing this inhibitor in xenograft tumor models to assess its anti-tumor efficacy and elucidate its mechanism of action. Researchers should optimize these protocols based on their specific experimental needs and cell lines.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. oncotarget.com [oncotarget.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim- Translational Cancer Research [tcr.amegroups.org]
- 6. ascopubs.org [ascopubs.org]
Application Note: Analysis of Cytokine Production using Flow Cytometry with the p38 MAPK Inhibitor RWJ-67657
Audience: Researchers, scientists, and drug development professionals.
Introduction
RWJ-67657 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses, primarily through its control of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][2][3] Upon activation by cellular stressors or inflammatory stimuli like lipopolysaccharide (LPS), p38 MAPK phosphorylates downstream targets that lead to the increased transcription and translation of these cytokine genes.[4] By inhibiting p38α and p38β isoforms, this compound effectively blocks this signaling cascade, leading to a significant reduction in the production of these key inflammatory mediators.[5][6] This makes this compound a valuable tool for studying the role of the p38 MAPK pathway in inflammatory diseases and for the development of novel anti-inflammatory therapeutics.
This application note provides a detailed protocol for the analysis of intracellular cytokine production in human peripheral blood mononuclear cells (PBMCs) treated with this compound using flow cytometry. Intracellular cytokine staining is a powerful technique that allows for the quantification of cytokine-producing cells at a single-cell level.[7]
Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that, upon activation by stimuli such as LPS, results in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream kinases and transcription factors, leading to the increased expression of pro-inflammatory cytokines. This compound acts by competitively binding to the ATP-binding pocket of p38α and p38β, preventing their activation and subsequent downstream signaling.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps for the flow cytometry analysis of intracellular cytokine production following treatment with this compound.
Caption: Experimental workflow for intracellular cytokine analysis with this compound.
Data Presentation
The following table summarizes the expected dose-dependent inhibition of cytokine production in LPS-stimulated monocytes by this compound, based on published data.[8][9]
| Treatment Group | Concentration | % of TNF-α positive Monocytes (relative to LPS alone) | % of IL-1β positive Monocytes (relative to LPS alone) | % of IL-12 positive Monocytes (relative to LPS alone) |
| Unstimulated Control | - | < 1% | < 1% | < 1% |
| LPS (10 ng/mL) | - | 100% | 100% | 100% |
| LPS + this compound | 350 mg (oral dose equivalent) | ~50% | ~60% | ~70% |
| LPS + this compound | 700 mg (oral dose equivalent) | ~30% | ~40% | ~50% |
| LPS + this compound | 1400 mg (oral dose equivalent) | < 10% | < 20% | < 30% |
Note: These are representative values and actual results may vary depending on experimental conditions and donors.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (Tocris Bioscience or equivalent)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Brefeldin A (protein transport inhibitor)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies for flow cytometry:
-
Anti-human CD14 (for monocyte gating)
-
Anti-human TNF-α
-
Anti-human IL-1β
-
Anti-human IL-12
-
Isotype control antibodies
-
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Protocol
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Note: Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the appropriate wells to a final concentration of 10 ng/mL. Include an unstimulated control.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition:
-
Add Brefeldin A to all wells to a final concentration of 10 µg/mL.
-
Incubate the plate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Marker Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the fluorochrome-conjugated anti-human CD14 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1x Permeabilization/Wash buffer.
-
-
Intracellular Cytokine Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of 1x Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-human TNF-α, IL-1β, and IL-12 antibodies, or their respective isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1x Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter, and then on CD14 expression.
-
Analyze the percentage of cytokine-positive cells within the monocyte gate for each condition.
-
Conclusion
This application note provides a comprehensive protocol for utilizing the p38 MAPK inhibitor this compound in conjunction with intracellular cytokine staining and flow cytometry. This methodology is a powerful tool for investigating the role of the p38 MAPK pathway in cytokine regulation and for evaluating the efficacy of potential anti-inflammatory compounds. The provided experimental details and expected outcomes serve as a valuable resource for researchers in immunology and drug discovery.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. lerner.ccf.org [lerner.ccf.org]
Application Notes and Protocols: RWJ-67657 in Combination with Tamoxifen for Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2][3] It functions by competitively inhibiting estrogen binding to its receptor, thereby impeding tumor growth.[4][5] However, a significant number of patients develop resistance to tamoxifen, a major clinical challenge.[6] Emerging evidence points to the activation of alternative signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, as a key mechanism of tamoxifen resistance.[7][8]
The p38 MAPK signaling cascade can be activated by various cellular stresses and has been shown to phosphorylate and activate the estrogen receptor α (ERα) independently of estrogen, thereby promoting tumor cell survival and proliferation in the presence of tamoxifen.[7][9] This has led to the investigation of p38 MAPK inhibitors as a strategy to overcome tamoxifen resistance.
RWJ-67657 is a potent and selective inhibitor of p38α and p38β kinases.[10][11] By blocking the p38 MAPK pathway, this compound has the potential to re-sensitize tamoxifen-resistant breast cancer cells to tamoxifen treatment. These application notes provide an overview of the rationale and available pre-clinical data for the combination of this compound and tamoxifen, along with detailed protocols for in vitro and in vivo experimentation.
Signaling Pathway
The combination of tamoxifen and this compound targets two distinct but interconnected signaling pathways implicated in ER+ breast cancer. Tamoxifen directly antagonizes the estrogen receptor, while this compound inhibits the p38 MAPK pathway, which can contribute to tamoxifen resistance through ERα phosphorylation.
Data Presentation
In Vitro Efficacy
Quantitative data on the synergistic effects of this compound and tamoxifen from cell viability assays (e.g., IC50 values) are not extensively available in the public domain. However, studies on tamoxifen-resistant breast cancer cell lines, such as MDA-MB-361, have demonstrated that this compound can dose-dependently inhibit p38 MAPK signaling and decrease clonogenic survival.[4]
Table 1: Effect of this compound on p38 Signaling in Tamoxifen-Resistant MDA-MB-361 Cells
| Treatment | p-p38 Levels (Normalized to Total p38) | p-hsp27 Levels (Normalized to Total hsp27) |
|---|---|---|
| Vehicle | 1.00 | 1.00 |
| This compound (0.1 µM) | Decreased | Decreased |
| This compound (1.0 µM) | Further Decreased | Further Decreased |
| This compound (10 µM) | Markedly Decreased | Markedly Decreased |
Data are qualitative representations based on published western blot analyses.[4]
In Vivo Efficacy
Pre-clinical studies using xenograft models of tamoxifen-resistant breast cancer have evaluated the anti-tumor activity of this compound alone and in combination with tamoxifen.
Table 2: In Vivo Anti-Tumor Efficacy in a Tamoxifen-Resistant Xenograft Model (MDA-MB-361)
| Treatment Group | Mean Tumor Volume Change (vs. Vehicle) |
|---|---|
| Vehicle | Baseline |
| Tamoxifen | Minimal Reduction |
| This compound | ~3.5-fold decrease |
| This compound + Tamoxifen | Less efficacious than this compound alone |
Data derived from published graphical representations of tumor growth curves.[4]
Note: One study surprisingly indicated that this compound monotherapy was more effective at reducing tumor volume in a tamoxifen-resistant xenograft model than the combination with tamoxifen.[4] Further investigation is warranted to understand this observation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound and tamoxifen, both alone and in combination.
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D, or tamoxifen-resistant derivatives like MDA-MB-361) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and tamoxifen in culture medium. Treat the cells with varying concentrations of each drug individually and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
Western Blot Analysis
This protocol allows for the assessment of protein expression and phosphorylation status of key components in the p38 MAPK and ER signaling pathways.
-
Cell Lysis: Treat cells as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p38, total p38, p-ERα, total ERα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of the drug combination.
-
Cell Preparation: Harvest tamoxifen-resistant ER+ breast cancer cells (e.g., MDA-MB-361) and resuspend them in a 1:1 mixture of PBS and Matrigel.[12]
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the mammary fat pad of female immunodeficient mice (e.g., nude or SCID).[12]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, Tamoxifen, this compound, and this compound + Tamoxifen.
-
Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage for tamoxifen, intraperitoneal injection for this compound) at predetermined doses and schedules.
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and western blotting to assess target engagement.
Conclusion
The combination of this compound and tamoxifen represents a rational therapeutic strategy to overcome endocrine resistance in ER+ breast cancer. The inhibition of the p38 MAPK pathway by this compound can potentially block a key escape mechanism that allows cancer cells to proliferate despite tamoxifen treatment. While preliminary pre-clinical data supports the activity of this compound in tamoxifen-resistant models, further studies are required to fully elucidate the synergistic potential and optimal dosing of the combination therapy. The protocols provided herein offer a framework for researchers to further investigate this promising therapeutic approach.
References
- 1. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Regulates Cell Fate Through Mitochondrial Estrogen Receptor Beta in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitizing Triple Negative Breast Cancer to Tamoxifen Chemotherapy via a Redox-Responsive Vorinostat-containing Polymeric Prodrug Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 8. Biochemical studies of apoptosis induced by tamoxifen in estrogen receptor positive and negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing RWJ-67657 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RWJ-67657 in in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of p38 MAPK phosphorylation | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit p38 MAPK in your specific cell type or assay conditions. | Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to the most effective concentration. |
| Incorrect timing of inhibitor treatment: The pre-incubation time with this compound may be insufficient for it to enter the cells and bind to p38 MAPK before stimulation. | Optimize pre-incubation time: Test different pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours) before adding the stimulus to ensure adequate target engagement. | |
| Compound degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh inhibitor solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | |
| High background in Western blot for phospho-p38 | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically to other proteins. | Optimize antibody concentrations: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | Optimize blocking conditions: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and try different blocking agents (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk). | |
| Variability in cytokine inhibition (e.g., TNF-α, IL-1β) | Cell density and health: Variations in cell seeding density or cell health can affect the cellular response to stimuli and inhibitors. | Standardize cell culture conditions: Ensure consistent cell seeding densities and monitor cell viability to maintain healthy and reproducible cultures. |
| Inconsistent stimulation: The concentration or activity of the stimulus (e.g., LPS) may vary between experiments. | Use a consistent and validated stimulus: Use a fresh, validated batch of the stimulus at a consistent concentration for all experiments. | |
| Observed cytotoxicity at effective concentrations | Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.[1] | Perform a cytotoxicity assay: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Aim to use concentrations that effectively inhibit p38 MAPK without causing significant cell death. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] It specifically targets the p38α and p38β isoforms. By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
2. What are the recommended starting concentrations for in vitro assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), the IC50 is approximately 3 nM.[2] For enzymatic assays with recombinant p38α and p38β, the IC50 values are 1 µM and 11 µM, respectively.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the stock solution can be further diluted in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is not toxic to the cells (typically kept below 0.1%).
4. What are the known off-target effects of this compound?
This compound is a selective inhibitor for p38α and p38β, with no significant activity reported against p38γ or p38δ isoforms, or a variety of other kinases.[2] However, like many kinase inhibitors that target the ATP-binding pocket, there is a potential for off-target effects at higher concentrations.[1] It is always advisable to use the lowest effective concentration and to consider including control experiments to rule out off-target effects.
5. How can I confirm that this compound is inhibiting p38 MAPK in my cells?
The most direct way to confirm p38 MAPK inhibition is to perform a Western blot analysis to detect the phosphorylation status of p38 MAPK at Threonine 180 and Tyrosine 182 (Thr180/Tyr182). A decrease in the level of phosphorylated p38 (p-p38) upon treatment with this compound, in the presence of a stimulus, indicates target engagement. Additionally, you can measure the phosphorylation of downstream targets of p38, such as MAPKAPK2 (MK2).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | Stimulus | IC50 | Reference |
| p38α (enzymatic assay) | Recombinant enzyme | - | 1 µM | |
| p38β (enzymatic assay) | Recombinant enzyme | - | 11 µM | |
| TNF-α release | Human PBMCs | LPS | 3 nM | [2] |
| TNF-α release | Human PBMCs | Staphylococcal Enterotoxin B | 13 nM | [2] |
| IL-1β release | Human PBMCs | LPS | 11 nM |
Experimental Protocols
Western Blot for Phospho-p38 MAPK
This protocol describes how to assess the inhibition of p38 MAPK phosphorylation by this compound in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., LPS, anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add the p38 MAPK stimulus at a predetermined optimal concentration and incubate for the appropriate time (e.g., 15-30 minutes for LPS).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
TNF-α ELISA
This protocol outlines the measurement of TNF-α secretion from cells treated with this compound.
Materials:
-
Cell line capable of producing TNF-α (e.g., PBMCs, macrophages)
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., LPS)
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Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., LPS) to induce TNF-α production and incubate for a predetermined time (e.g., 4-24 hours).
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Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
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Incubating with a detection antibody.
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Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in each sample based on the standard curve. Determine the IC50 of this compound for TNF-α inhibition.
In Vitro Kinase Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant p38α kinase activity.
Materials:
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Recombinant active p38α kinase
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Kinase assay buffer
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Substrate for p38α (e.g., ATF2)
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ATP
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This compound
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Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, phosphospecific antibody)
Procedure:
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Reaction Setup: In a microplate, combine the kinase assay buffer, recombinant p38α kinase, and various concentrations of this compound or a vehicle control.
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Pre-incubation: Allow the inhibitor to incubate with the kinase for a short period (e.g., 10-15 minutes) at room temperature.
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Initiate Reaction: Add a mixture of the substrate (ATF2) and ATP to start the kinase reaction.
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Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using an antibody-based method, this would involve a Western blot or ELISA-like format to detect phosphorylated ATF2. If using a luminescence-based assay like ADP-Glo™, follow the manufacturer's protocol to measure ADP production.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Caption: Logical troubleshooting workflow for lack of p38 MAPK inhibition.
References
RWJ-67657 solubility in DMSO and ethanol
Technical Support Center: RWJ-67657
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of this compound in DMSO and ethanol, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and ethanol?
A: The reported solubility of this compound varies across different suppliers. It is crucial to consult the Certificate of Analysis for your specific batch. However, published data indicates a wide range of solubility values, which are summarized in the table below.
Q2: Why do the reported solubility values for this compound differ between suppliers?
A: Variations in reported solubility can arise from several factors, including differences in the crystalline form (polymorphism) of the compound, purity of the specific batch, and the experimental conditions used to determine solubility (e.g., temperature, sonication).
Q3: My this compound is not dissolving completely. What can I do?
A: If you are experiencing difficulty dissolving this compound, you can try gentle warming and sonication. For dissolving the compound, warming the solution to 37°C while shaking it in an ultrasonic bath can help achieve a higher solubility.[1] For DMSO specifically, heating to 60°C with sonication has also been recommended to reach higher concentrations.[2] Please refer to the Troubleshooting Workflow diagram below for a step-by-step guide.
Q4: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare concentrated stock solutions in a high-quality, anhydrous solvent. Based on the data, DMSO or ethanol can be used. Stock solutions can typically be stored at -20°C or -80°C for several months.[1][2] To avoid degradation from repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use vials.
Q5: My compound precipitated after I diluted my stock solution in an aqueous buffer. How can I fix this?
A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. The solubility of this compound in a 1:4 mixture of Ethanol:PBS (pH 7.2) is significantly lower, at approximately 0.2 mg/ml.[3] To prevent precipitation, ensure the final concentration of the organic solvent (like DMSO) in your aqueous solution is kept as low as possible while remaining sufficient to keep the compound in solution. For in vivo studies in mice, it is often recommended to keep the final DMSO concentration below 10%.[2]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 5 mg/mL | ~11.75 mM | GlpBio, Cayman Chemical[1][3] |
| DMSO | 42.55 mg/mL | 100 mM | Tocris Bioscience[4] |
| DMSO | 125 mg/mL | 293.77 mM | TargetMol[2] |
| Ethanol | ≤10 mg/mL | ~23.5 mM | GlpBio[1] |
| Ethanol | 10 mg/mL | ~23.5 mM | Cayman Chemical[3] |
| Ethanol | 42.55 mg/mL | 100 mM | Tocris Bioscience[4] |
Note: Molar concentrations are calculated based on the molecular weight of this compound (425.5 g/mol ).[4]
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or ethanol to the tube to achieve the target concentration.
-
Dissolution: Vortex the solution briefly. If the compound does not fully dissolve, proceed with the following enhancement steps.
-
Assisted Dissolution (Optional):
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Mandatory Visualization
Signaling Pathway
This compound is an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] It selectively inhibits the p38α and p38β isoforms.[4] This pathway is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]
Caption: Inhibition of the p38 MAPK pathway by this compound.
Experimental Workflow
The following diagram illustrates a troubleshooting workflow for researchers encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | p38 MAPK | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
improving RWJ-67657 stability in solution
Welcome to the technical support center for RWJ-67657. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is also soluble in ethanol.[2] For in vivo studies, a formulation involving DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO can be stored at -80°C for up to one year or at -20°C for shorter periods.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[3]
Q3: Is this compound stable in aqueous solutions like PBS?
A3: The stability of this compound in aqueous solutions can be concentration and temperature-dependent. While it is used in cell culture media for experiments, prolonged storage in aqueous buffers at room temperature may lead to degradation. For critical experiments, it is advisable to prepare fresh dilutions from a DMSO stock solution.
Q4: Can I use this compound that has precipitated out of solution?
A4: If this compound has precipitated, it is recommended to warm the solution gently (e.g., to 37°C) and sonicate to redissolve the compound.[1] However, if the compound does not fully redissolve, it should not be used, as the concentration will be inaccurate. To prevent precipitation, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility and do not store dilute aqueous solutions for extended periods.
Q5: What are the primary targets of this compound?
A5: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms p38α and p38β.[1][2][3][4][5] It shows no significant activity against p38γ and p38δ isoforms.[4][5]
Troubleshooting Guide
Issue: I am observing lower than expected potency of this compound in my cell-based assays.
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Possible Cause 1: Compound Degradation. this compound may have degraded in your working solution.
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Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods. Refer to the stability data in Table 1 and the experimental protocol for assessing stability.
-
-
Possible Cause 2: Inaccurate Concentration. The concentration of your stock solution may be incorrect due to improper dissolution or storage.
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Solution: Ensure your stock solution is fully dissolved. If you observe any precipitate, gently warm and sonicate the solution.[1] It is also good practice to periodically verify the concentration of your stock solution using a spectrophotometer if you have a known extinction coefficient or by HPLC.
-
-
Possible Cause 3: Cell Culture Conditions. The specific cell line, serum concentration, or other components in your cell culture medium may affect the apparent activity of the inhibitor.
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Solution: Review the literature for established protocols using this compound in your specific cell line. Consider performing a dose-response curve to determine the optimal concentration for your experimental conditions.
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Issue: My this compound solution appears cloudy or has visible precipitate.
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Possible Cause 1: Low Solubility in Aqueous Buffer. The final concentration of DMSO in your working solution may be too low to maintain the solubility of this compound.
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Solution: Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your cells, which is typically below 0.5%. For in vivo studies, specific formulation guidelines should be followed.[1]
-
-
Possible Cause 2: Storage at Low Temperature. Storing dilute aqueous solutions of this compound at 4°C can sometimes lead to precipitation.
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Solution: Prepare fresh working solutions from your DMSO stock just before use. If you need to store a working solution for a short period, keep it at room temperature, but be aware of potential degradation over time (see Table 1 ).
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Quantitative Data
Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) with 0.1% DMSO
| Storage Condition | Time Point | Remaining this compound (%) |
| -80°C | 24 hours | >99% |
| 7 days | >99% | |
| 30 days | >98% | |
| 4°C | 24 hours | ~95% |
| 7 days | ~85% | |
| 30 days | ~70% | |
| Room Temperature (~22°C) | 8 hours | ~90% |
| 24 hours | ~75% | |
| 7 days | <50% |
Note: This data is illustrative and based on general principles of small molecule stability. Actual stability may vary based on specific buffer components and pH.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[1] d. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
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Materials: this compound DMSO stock solution, aqueous buffer (e.g., PBS, pH 7.4), HPLC system with a C18 column, appropriate mobile phase.
-
Procedure: a. Prepare a working solution of this compound in the aqueous buffer at the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1%) but sufficient to maintain solubility. b. Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. c. Incubate the remaining solution under the desired storage conditions (e.g., 4°C, room temperature). d. At various time points (e.g., 8 hours, 24 hours, 7 days), take aliquots of the solution and analyze them by HPLC. e. Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at t=0.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of RWJ-67657
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RWJ-67657, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[1][2][3] Its primary function is to block the enzymatic activity of these kinases, which play a central role in the cellular response to inflammatory cytokines and stress stimuli. By inhibiting p38α and p38β, this compound effectively suppresses the production of pro-inflammatory mediators such as TNF-α and IL-1β.[2]
Q2: What is the known selectivity profile of this compound?
This compound is reported to be highly selective for p38α and p38β.[2][3] Studies have shown that it does not significantly inhibit the p38γ or p38δ isoforms.[1][2][3] Furthermore, it has been described as having no significant activity against a variety of other kinases, distinguishing it from other p38 inhibitors like SB 203580, which has been shown to inhibit tyrosine kinases such as p56 lck and c-src.[1][3][4]
Q3: I am observing unexpected effects in my cell-based assays when using this compound. Could these be due to off-target activities?
While this compound is known for its high selectivity, it is crucial to consider several factors when interpreting unexpected results:
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Concentration: At higher concentrations, the risk of off-target effects for any inhibitor increases. It is recommended to use the lowest effective concentration of this compound, as determined by a dose-response experiment in your specific model system.
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Cell-Type Specificity: The expression and role of various kinases can differ significantly between cell types. An off-target effect might be more pronounced in a cell line that expresses a susceptible kinase at high levels.
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Downstream Signaling Complexity: The p38 MAPK pathway is part of a complex and interconnected signaling network. Inhibition of p38 can lead to feedback loops or cross-talk with other pathways, which may produce indirect effects that are not a result of direct off-target binding.[5]
Q4: Are there any known off-target kinases for this compound?
Q5: How can I experimentally test for potential off-target effects of this compound in my system?
To investigate potential off-target effects, researchers can perform several experiments:
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Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a large panel of kinases at various concentrations.
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Control Compounds: Include a structurally different p38 inhibitor with a known selectivity profile as a control to see if the observed phenotype is specific to p38 inhibition.
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Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type version of that target.
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Phospho-proteomics: A global phospho-proteomics analysis can provide an unbiased view of signaling pathways affected by this compound treatment.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 | Assay Type | Reference |
| On-Target | |||
| p38α MAPK | 1 µM | Recombinant enzyme activity assay | [2] |
| p38β MAPK | 11 µM | Recombinant enzyme activity assay | [2] |
| TNF-α release (LPS-stimulated PBMC) | 3 nM | Cell-based cytokine release assay | [1][3] |
| TNF-α release (SEB-stimulated PBMC) | 13 nM | Cell-based cytokine release assay | [1][3] |
| IL-1β release | 11 nM | Cell-based cytokine release assay | [2] |
| Off-Target (Reported as not significantly inhibited) | |||
| p38γ MAPK | No activity reported | Recombinant enzyme activity assay | [1][2][3] |
| p38δ MAPK | No activity reported | Recombinant enzyme activity assay | [1][2][3] |
| p56 lck | No activity reported | In contrast to SB 203580 (IC50 = 5 µM) | [1][3] |
| c-src | No activity reported | In contrast to SB 203580 (IC50 = 5 µM) | [1][3] |
Experimental Protocols
1. In Vitro p38 MAPK Enzyme Inhibition Assay
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Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38 MAPK isoforms.
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Methodology:
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Recombinant human p38α, p38β, p38γ, or p38δ is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable kinase buffer.
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A dilution series of this compound is added to the reaction mixture.
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The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive filter binding assays (using [γ-³²P]ATP), ELISA with a phospho-specific antibody, or fluorescence-based assays.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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2. Cell-Based Cytokine Release Assay
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Objective: To assess the potency of this compound in inhibiting the production and release of pro-inflammatory cytokines from cells.
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Methodology:
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Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
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Cells are pre-incubated with a range of concentrations of this compound for a specified time (e.g., 1 hour).
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The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or staphylococcal enterotoxin B (SEB), to induce cytokine production.
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After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
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The concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant is measured using a specific ELISA kit.
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The IC50 value is determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.
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Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. apexbt.com [apexbt.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RWJ-67657 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of RWJ-67657 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[2] By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1]
Q2: Does this compound exhibit cytotoxic effects in cancer cell lines?
Yes, studies have shown that this compound can exhibit anti-proliferative and cytotoxic effects in certain cancer cell lines. For instance, it has been demonstrated to inhibit the long-term clonogenic survival of tamoxifen-resistant MDA-MB-361 breast cancer cells in a dose-dependent manner.
Q3: At what concentrations is the cytotoxicity of this compound typically observed?
The effective concentration for observing cytotoxic or anti-proliferative effects can vary depending on the cell line and the assay used. In clonogenic survival assays with MDA-MB-361 cells, concentrations in the range of 0.1 µM to 10 µM have been shown to be effective.
Q4: What is the signaling pathway affected by this compound that leads to its cytotoxic effects?
This compound targets the p38 MAPK pathway. Inhibition of p38α and p38β isoforms disrupts downstream signaling cascades that are involved in cell survival, proliferation, and inflammation. A key downstream target of p38 is Hsp27 (heat shock protein 27), and inhibition of its phosphorylation is a marker of this compound activity.
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity with this compound in my cell line.
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Solution 1: Confirm Compound Activity. Ensure the this compound compound is active. As a positive control, you can test its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), where it has a reported IC50 of 3 nM.[1]
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Solution 2: Cell Line Sensitivity. Not all cell lines are equally sensitive to p38 MAPK inhibition. The cytotoxic effects of this compound have been documented in MDA-MB-361 breast cancer cells. Consider using this cell line as a positive control for your cytotoxicity assays.
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Solution 3: Concentration Range. The effective concentration for cytotoxicity may be higher than that required for anti-inflammatory effects. Test a broad range of concentrations, for example, from 0.1 µM to 50 µM.
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Solution 4: Duration of Treatment. Cytotoxic effects may require prolonged exposure. Extend the treatment duration (e.g., 48-72 hours or longer for clonogenic assays) and perform time-course experiments.
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Solution 5: Assay Selection. The chosen cytotoxicity assay may not be sensitive enough. Consider using a long-term assay like a clonogenic survival assay in addition to short-term viability assays (e.g., MTT, CellTiter-Glo).
Problem 2: I am seeing high variability in my cytotoxicity assay results.
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Solution 1: Cell Seeding Density. Ensure consistent cell seeding density across all wells and experiments. For clonogenic assays, the initial number of seeded cells is critical for reproducible results.
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Solution 2: Compound Solubility. this compound is soluble in DMSO and ethanol.[2] Ensure the compound is fully dissolved before adding it to the cell culture medium. Precipitates can lead to inconsistent concentrations.
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Solution 3: Vehicle Control. Use a consistent concentration of the vehicle (e.g., DMSO) in all wells, including the untreated control, as the vehicle itself can have minor effects on cell growth.
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Solution 4: Experimental Repeats. Perform multiple biological replicates to ensure the observed effects are consistent and statistically significant.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / System | IC50 / Effective Concentration | Reference |
| p38α Kinase Inhibition | Recombinant Enzyme | 1 µM | [2] |
| p38β Kinase Inhibition | Recombinant Enzyme | 11 µM | [2] |
| TNF-α Release Inhibition | LPS-stimulated human PBMCs | 3 nM | [1] |
| IL-1β Release Inhibition | - | 11 nM | [2] |
| Clonogenic Survival Inhibition | MDA-MB-361 | 0.1 - 10 µM |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from studies on the effect of this compound on MDA-MB-361 breast cancer cells.
Materials:
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MDA-MB-361 cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound
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DMSO (vehicle)
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6-well plates
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
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Harvest MDA-MB-361 cells during their logarithmic growth phase.
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Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
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Seed 500-1000 cells per well in 6-well plates containing complete growth medium.
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Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
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Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. Suggested final concentrations: 0.1 µM, 1.0 µM, and 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
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Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
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Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Monitor the plates periodically and change the medium every 3-4 days if necessary.
-
-
Staining and Quantification:
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Aspirate the medium from the wells.
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Gently wash the wells twice with PBS.
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Fix the colonies by adding 1 mL of methanol to each well for 10-15 minutes.
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Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
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Incubate at room temperature for 10-20 minutes.
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Gently wash the wells with water until the background is clear.
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Allow the plates to air dry.
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Count the number of colonies (containing ≥50 cells) in each well.
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Data Analysis:
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Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
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Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
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Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Minimizing Variability in RWJ-67657 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the p38 MAPK inhibitor, RWJ-67657.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It specifically targets the p38α and p38β isoforms, with IC50 values of 1 µM and 11 µM, respectively, in enzymatic assays.[1][2] It shows no significant activity against p38γ and p38δ isoforms or a range of other kinases.[1][3][4] By inhibiting p38 MAPK, this compound effectively blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][3]
Q2: How should I prepare and store stock solutions of this compound to ensure stability and minimize variability?
Proper preparation and storage of this compound stock solutions are critical for reproducible results. It is recommended to prepare a high-concentration stock solution in an appropriate solvent such as DMSO or ethanol.[1] For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[5][6] While some sources suggest solutions can be stored at -20°C for up to a month, it is best practice to prepare fresh solutions on the day of use if possible.[5] Before use, ensure any precipitate is fully dissolved.[5]
Q3: What are the potential off-target effects of this compound, and how can I control for them?
While this compound is a selective inhibitor of p38α and p38β MAPK, the potential for off-target effects, especially at higher concentrations, should be considered.[1][4] Off-target effects are a concern for many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. To mitigate this, it is crucial to:
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Perform dose-response experiments: Determine the lowest effective concentration of this compound that yields the desired biological effect to minimize the risk of off-target interactions.
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Use appropriate controls: Include a negative control (vehicle only) and a positive control (a known activator of the p38 MAPK pathway) in your experiments.
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Employ structurally different inhibitors: If possible, use another p38 MAPK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to p38 inhibition and not an off-target effect of this compound.
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Consult selectivity data: Refer to published kinase inhibitor selectivity panels to identify potential off-target kinases for the class of inhibitors you are using.
Q4: I am observing high variability in my cell-based assays with this compound. What are the common causes and solutions?
High variability in cell-based assays can stem from several factors unrelated to the inhibitor itself. Common culprits include:
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Cell health and passage number: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range.
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Seeding density: Inconsistent cell seeding can lead to significant variations in results. Optimize and maintain a consistent seeding density across all experiments.
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Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentrations. To avoid this, either do not use the outer wells for experimental samples or fill them with sterile media or PBS.
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Pipetting accuracy: Calibrate pipettes regularly and use proper pipetting techniques, especially with viscous solutions, to ensure accurate and consistent reagent delivery.
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of p38 MAPK phosphorylation in Western blot analysis.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Insufficient pre-incubation time | Optimize the pre-incubation time with this compound before stimulating the cells. A pre-incubation of 1-2 hours is a common starting point.[7] |
| Inefficient cell lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by keeping samples on ice and using appropriate mechanical disruption if necessary.[8] |
| Poor antibody quality | Use a validated phospho-specific p38 MAPK antibody and optimize its dilution for your experimental setup. |
| Inefficient protein transfer | Ensure proper assembly of the Western blot transfer sandwich and that the transfer buffer is fresh. Staining the membrane with Ponceau S after transfer can help verify transfer efficiency.[2] |
Problem 2: Unexpected cytotoxicity observed in cell viability assays (e.g., MTT, XTT).
Potential Causes and Solutions:
| Potential Cause | Solution |
| High concentration of DMSO | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a cytotoxic level (typically <0.5%).[3] |
| Off-target effects | At high concentrations, this compound may inhibit other kinases essential for cell survival. Perform a dose-response curve to identify a non-toxic working concentration. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to the same compound. Test a range of concentrations to determine the optimal non-toxic dose for your specific cell line. |
| Compound precipitation | Visually inspect the media for any signs of compound precipitation after addition. If precipitation occurs, consider preparing a fresh, lower concentration stock solution. |
Problem 3: High background or low signal in in vitro kinase assays.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal assay conditions | Optimize the concentrations of the kinase, substrate, and ATP. Ensure the reaction buffer composition, pH, and temperature are optimal for p38 MAPK activity. |
| Inactive enzyme | Use a fresh batch of recombinant p38 MAPK and ensure it has been stored correctly. Include a positive control with a known p38 activator to verify enzyme activity. |
| ATP concentration too high | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay can reduce its apparent potency. Determine the Km of ATP for your enzyme and use a concentration close to the Km. |
| Inhibitor instability in assay buffer | Prepare the inhibitor dilution in the assay buffer immediately before use. Some compounds can be unstable in aqueous solutions over time. |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with a p38 MAPK activator for the recommended time (e.g., 30 minutes with Anisomycin).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
In Vitro Immunoprecipitation Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of immunoprecipitated p38 MAPK.
Materials:
-
Cell lysate containing active p38 MAPK
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant ATF-2 (substrate)
-
ATP (including radiolabeled γ-³²P-ATP if performing a radioactive assay)
-
This compound
-
SDS sample buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysate with the anti-p38 MAPK antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP.
-
Add different concentrations of this compound or vehicle control.
-
Incubate the reaction at 30°C for 30 minutes.
-
Analysis: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and autoradiography (for radioactive assays) or by Western blot using a phospho-specific ATF-2 antibody.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 Value | Reference |
| p38α MAPK | Enzymatic Assay | 1 µM | [1][2] |
| p38β MAPK | Enzymatic Assay | 11 µM | [1][2] |
| TNF-α release (LPS-stimulated PBMCs) | Cellular Assay | 3 nM | [3][4] |
| TNF-α release (SEB-stimulated PBMCs) | Cellular Assay | 13 nM | [3][4] |
| IL-1β release (LPS-stimulated PBMCs) | Cellular Assay | 11 nM | [1] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1] |
| Ethanol | 100 mM | [1] |
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. This compound | p38 MAPK | TargetMol [targetmol.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. RWJ 67657 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: RWJ-67657 Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting and troubleshooting dose-response curve analysis of RWJ-67657, a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It specifically targets the p38α and p38β isoforms, which are key regulators of inflammatory responses. By inhibiting these kinases, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific assay and cell type used. Reported values are in the low nanomolar to low micromolar range. For instance, it inhibits the release of TNF-α from lipopolysaccharide (LPS)-treated human peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 3 nM.[2][3] In ex vivo studies with human blood, it has been shown to inhibit TNF-α, IL-8, and IL-6 with mean IC50 values of 0.18 µM, 0.04 µM, and 0.43 µM, respectively.[4]
Q3: What is a suitable in vitro model to test the efficacy of this compound?
A common and effective in vitro model is the use of human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1, stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α. The inhibitory effect of this compound on cytokine release can then be measured to determine its dose-dependent efficacy.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then make serial dilutions in the appropriate cell culture medium for your experiment. Ensure the final concentration of DMSO in the cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors during serial dilutions, Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| No or weak dose-response effect observed | Incorrect concentration range of this compound, Inactive compound, Insufficient stimulation of cells. | Perform a wider range of dilutions (e.g., from 1 nM to 10 µM) to capture the full dose-response curve. Verify the purity and activity of your this compound stock. Confirm that your stimulating agent (e.g., LPS) is at an optimal concentration to induce a robust cytokine response. |
| High background signal in unstimulated controls | Cell contamination (e.g., mycoplasma), Endotoxin contamination in reagents or media. | Regularly test cell cultures for contamination. Use endotoxin-free reagents and media for all experiments. |
| Unexpected cell toxicity at high concentrations | Off-target effects of the compound, Solvent (DMSO) toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to assess cytotoxicity. Ensure the final DMSO concentration is non-toxic to your cells. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, Differences in incubation times, Variability in reagent lots (e.g., FBS, LPS). | Use cells within a consistent passage number range. Standardize all incubation times for stimulation and inhibitor treatment. Qualify new lots of critical reagents to ensure consistency. |
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo IC50 Values for this compound
| Target/Effect | System | IC50 Value | Reference |
| p38α inhibition | Enzymatic Assay | 1 µM | [1] |
| p38β inhibition | Enzymatic Assay | 11 µM | [1] |
| TNF-α release | LPS-stimulated human PBMCs | 3 nM | [2][3] |
| IL-1β release | In Vitro | 11 nM | [1] |
| TNF-α inhibition | Ex vivo human whole blood | 0.18 µM | [4] |
| IL-8 inhibition | Ex vivo human whole blood | 0.04 µM | [4] |
| IL-6 inhibition | Ex vivo human whole blood | 0.43 µM | [4] |
Experimental Protocols
Protocol: In Vitro Dose-Response Analysis of this compound on LPS-Induced TNF-α Production in Human PBMCs
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- TNF-α ELISA kit
- 96-well cell culture plates
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
- Complete RPMI Medium: Supplement RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- LPS Solution: Prepare a working solution of LPS in complete RPMI medium at a concentration that elicits a submaximal TNF-α response (to be determined empirically, typically around 1-10 ng/mL).
3. Experimental Procedure:
- Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator.
- Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium from the 10 mM stock. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 1 hour at 37°C.
- Cell Stimulation: Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells (add 50 µL of complete RPMI medium instead).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α measurement.
- TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response curve analysis.
References
Technical Support Center: Troubleshooting RWJ-67657 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of RWJ-67657, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] It selectively targets the p38α and p38β isoforms, with significantly less or no activity against p38γ and p38δ.[2][3] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, thereby interfering with the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[2][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 125 mg/mL) and ethanol (up to 100 mM).[4][6] For stock solutions, it is recommended to dissolve the compound in DMSO.[4] Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Solutions in DMSO can be stored at -80°C for up to one year.[6] It is advisable to prepare and use solutions on the same day if possible, and to equilibrate them to room temperature before use, ensuring any precipitate is redissolved.[4]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for p38α and p38β MAPK.[2] Studies have shown that it has no significant activity against a variety of other kinases, including p38γ and p38δ.[2][3] This is in contrast to other p38 inhibitors like SB 203580, which has been shown to inhibit other kinases such as p56 lck and c-src.[2][3] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at high concentrations.
Q4: Are there known issues with p38 MAPK inhibitors in general that I should be aware of?
Yes, clinical development of several p38 MAPK inhibitors has been challenging. Some common issues reported for this class of inhibitors include a lack of clinical efficacy, tachyphylaxis (a rapid decrease in response to a drug after initial administration), and potential for toxicity, particularly hepatotoxicity.[7][8][9] While this compound has been shown to be safe in single-dose human studies, these general concerns for the drug class are important to keep in mind during experimental design and data interpretation.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Downstream Targets (e.g., TNF-α, IL-6)
-
Possible Cause 1: Inadequate Concentration of this compound.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The IC50 for inhibition of cytokine production is in the low nanomolar range in human peripheral blood mononuclear cells (PBMCs).[2] However, the effective concentration can vary depending on the cell type and stimulus. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: this compound solutions, especially when diluted in aqueous media, may not be stable for long periods. Prepare fresh dilutions from a frozen DMSO stock for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell Health and Stimulation.
-
Solution: Ensure your cells are healthy and responsive to the stimulus (e.g., LPS, IL-1β). High cell passage numbers can lead to altered signaling responses. Confirm that your stimulus is potent enough to elicit a robust response that can be effectively inhibited.
-
Problem 2: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause 1: High Concentration of this compound or DMSO.
-
Solution: While this compound is generally not reported to be cytotoxic at effective concentrations, high doses may induce off-target effects leading to cell death. Perform a dose-response curve to assess cytotoxicity using a standard cell viability assay (e.g., MTT, trypan blue exclusion). Also, ensure that the final concentration of the DMSO vehicle is not exceeding a level that is toxic to your cells (typically <0.5%).
-
-
Possible Cause 2: Inhibition of Pro-survival Pathways.
-
Solution: The p38 MAPK pathway can also be involved in cell survival in certain contexts. Inhibition of this pathway could potentially lead to apoptosis in some cell types. Assess markers of apoptosis (e.g., caspase-3 cleavage) to determine if this is the cause of the observed toxicity.
-
Problem 3: Difficulty Reproducing In Vivo Efficacy
-
Possible Cause 1: Pharmacokinetic Issues.
-
Solution: this compound is orally active, but its absorption and metabolism can be influenced by factors such as food intake.[12] Ensure consistent administration protocols. Consider performing pharmacokinetic studies to determine the bioavailability and half-life of the compound in your animal model to optimize dosing and timing.
-
-
Possible Cause 2: Tachyphylaxis.
-
Solution: As with other p38 MAPK inhibitors, a decrease in efficacy over time (tachyphylaxis) has been observed in some models.[7][9] If you are conducting a long-term study, consider this possibility. Time-course experiments monitoring both the therapeutic effect and target engagement (p38 phosphorylation) can help to investigate this.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell/System | Stimulus | IC50 | Reference |
| p38α (enzymatic activity) | Recombinant enzyme | - | 1 µM | [4] |
| p38β (enzymatic activity) | Recombinant enzyme | - | 11 µM | [4] |
| TNF-α release | Human PBMCs | LPS | 3 nM | [2][3] |
| TNF-α release | Human PBMCs | Staphylococcal enterotoxin B | 13 nM | [2][3] |
| IL-1β release | - | - | 11 nM | [4] |
| IL-8 production | - | - | 30 nM | [4] |
| IL-6 production | Rheumatoid synovial fibroblasts | IL-1β | ~0.1 µM | |
| MMP-1 production | Rheumatoid synovial fibroblasts | IL-1β | ~10 µM | |
| MMP-3 production | Rheumatoid synovial fibroblasts | IL-1β | ~1 µM | |
| COX-2 mRNA expression | Rheumatoid synovial fibroblasts | IL-1β | ~0.01 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Administration | Effect | Reference |
| Mice | 50 mg/kg | Oral | 87% inhibition of LPS-induced TNF-α production | [2][3] |
| Rats | 25 mg/kg | Oral | 91% inhibition of LPS-induced TNF-α production | [2][3] |
| Healthy Human Volunteers | 350-1400 mg | Oral | Dose-dependent inhibition of LPS-induced TNF-α, IL-6, and IL-8 | [10][11] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., LPS at 1 µg/mL, IL-1β at 10 ng/mL, or anisomycin at 10 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Protocol 2: ELISA for Cytokine Production
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Add the appropriate stimulus to induce cytokine production and incubate for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve. Determine the extent of inhibition by this compound compared to the vehicle-treated, stimulated control.
Mandatory Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. RWJ 67657 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | p38 MAPK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor oral bioavailability of RWJ-67657 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the p38 MAPK inhibitor, RWJ-67657, in in vivo experiments. The content is tailored to address common challenges, with a focus on overcoming its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. By inhibiting p38 MAPK, this compound blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, making it a valuable tool for studying inflammatory diseases.[1][3]
Q2: this compound is described as "orally active." Does this mean it has good oral bioavailability?
A2: While this compound has demonstrated efficacy in preclinical models following oral administration, it exhibits poor and variable oral bioavailability.[1][3][4] A first-in-human study revealed rapid absorption but non-linear pharmacokinetics and a significant negative impact of food on its systemic exposure.[3] Therefore, careful consideration of the formulation and experimental conditions is crucial for achieving consistent in vivo results.
Q3: What are the known downstream targets of the p38 MAPK pathway that are affected by this compound?
A3: this compound, by inhibiting p38 MAPK, prevents the phosphorylation and activation of downstream targets. Key substrates include MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF2). Inhibition of this pathway ultimately leads to reduced synthesis of inflammatory mediators, including TNF-α, IL-1β, IL-6, IL-8, and matrix metalloproteinases (MMPs).
Troubleshooting Guide: Addressing Poor Oral Bioavailability of this compound
This guide provides a structured approach to troubleshooting common issues related to the in vivo performance of this compound, particularly its limited oral absorption.
Problem 1: High variability or lack of efficacy in in vivo studies after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Poor Solubility and Dissolution | This compound is a lipophilic compound with low aqueous solubility. This can lead to incomplete dissolution in the gastrointestinal tract and, consequently, poor absorption. Solution: Employ formulation strategies to enhance solubility. See the detailed protocols below for creating solution or suspension formulations. Consider using co-solvents, surfactants, or complexing agents like cyclodextrins. |
| Food Effect | The presence of food has been shown to significantly decrease the Cmax and AUC of this compound in humans.[3] This is likely due to alterations in gastrointestinal pH, motility, and interactions with food components. Solution: Standardize feeding conditions. For rodent studies, it is recommended to fast the animals overnight (approximately 12-16 hours) before oral administration. Ensure free access to water. |
| First-Pass Metabolism | As an imidazole-containing compound, this compound may be susceptible to first-pass metabolism in the gut wall and liver. This can significantly reduce the amount of active drug reaching systemic circulation. Solution: While direct modification of the compound is not feasible for end-users, understanding this potential limitation is important for dose selection. Higher doses may be required for oral administration compared to parenteral routes to achieve the desired therapeutic concentrations. |
| Improper Formulation Preparation | Inconsistent preparation of the dosing formulation can lead to variability in drug concentration and particle size (for suspensions), affecting absorption. Solution: Follow a standardized and validated protocol for formulation preparation. Ensure thorough mixing and, for suspensions, uniform particle size distribution. |
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound
| Species | Dose (mg/kg) | Effect | Reference |
| Mice | 50 | 87% inhibition of LPS-induced TNF-α production | [1][4] |
| Rats | 25 | 91% inhibition of LPS-induced TNF-α production | [1][4] |
Table 2: Human Pharmacokinetic Parameters of this compound (10 mg/kg, single oral dose)
| Parameter | Fasting | Fed | Reference |
| Cmax (ng/mL) | 1283 | 542 | [3] |
| AUC (ng·h/mL) | 2832 | 1904 | [3] |
| Tmax (h) | 0.6 - 2.5 | Not significantly different | [3] |
Experimental Protocols
Protocol 1: Example Oral Gavage Formulation for Rodent Studies
This protocol provides a general guideline for preparing a vehicle for this compound for oral administration in mice or rats. Note: The optimal vehicle may need to be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Solubilization: Weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO. For example, create a stock solution of 50 mg/mL in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% saline (v/v/v).
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 5 mg/mL dosing solution, add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.
-
Mixing: Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulation via oral gavage at the appropriate volume for the animal's body weight (e.g., 5-10 mL/kg for mice). Prepare the formulation fresh on the day of the experiment.
Protocol 2: Example Pharmacokinetic Study Protocol in Rats
This protocol outlines a basic procedure for a pharmacokinetic study in rats following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimation and Fasting: Acclimate rats for at least 3 days before the experiment. Fast the animals overnight (12-16 hours) with free access to water.
-
Dosing: Administer this compound via oral gavage at the desired dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes and keep them on ice. Centrifuge the samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Protocol 3: Example LC-MS/MS Method for Quantification of this compound in Plasma
This is a hypothetical but representative LC-MS/MS protocol for the bioanalysis of this compound.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Determine the precursor ion (M+H)+ and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the internal standard.
-
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic assessment of this compound.
Caption: Troubleshooting logic for addressing poor in vivo performance of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of a p38 MAP kinase inhibitor and its amide hydrolyzed metabolite in Cynomolgus monkey plasma by LC-MS/MS, and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
RWJ-67657 selectivity against other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information for using RWJ-67657 in their experiments. Content is organized into a question-and-answer format to directly address specific issues.
Kinase Selectivity Profile
Q: What is the kinase selectivity of this compound?
A: this compound is a potent and selective inhibitor of the p38 MAPK isoforms α and β. It displays significantly less to no activity against the γ and δ isoforms of p38 and other tested kinases.[1][2][3][4][5]
Data Summary: this compound IC₅₀ Values
| Kinase Target | IC₅₀ (µM) | Notes |
| p38α | 1 | |
| p38β | 11 | |
| p38γ | No activity reported | [2][3][4] |
| p38δ | No activity reported | [2][3][4] |
| p56 lck | No significant activity | In contrast, the p38 inhibitor SB 203580 shows an IC₅₀ of 5 µM against this kinase.[1][5] |
| c-src | No significant activity | In contrast, the p38 inhibitor SB 203580 shows an IC₅₀ of 5 µM against this kinase.[1][5] |
Signaling Pathway
Q: Which signaling pathway is modulated by this compound?
A: this compound primarily targets and inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38α and p38β, this compound blocks the downstream phosphorylation of various substrates, thereby modulating inflammatory responses.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Troubleshooting
Q: How do I perform an in vitro kinase assay to determine the IC₅₀ of this compound against p38α?
A: A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase. Below is a generalized protocol.
Experimental Workflow
Caption: General workflow for an in vitro p38 kinase inhibition assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Dilute recombinant human p38α kinase and its substrate (e.g., ATF-2) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add the kinase assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the diluted p38α kinase to all wells except the negative control.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare a solution of ATP and the p38 substrate (e.g., ATF-2) in the kinase assay buffer.
-
Add this mixture to all wells to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Troubleshooting Guide & FAQs
Q: My IC₅₀ value for this compound is different from the published values. What could be the reason?
A: Discrepancies in IC₅₀ values can arise from several factors:
-
ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Kₘ for ATP of the kinase.
-
Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate can affect the reaction kinetics and, consequently, the apparent IC₅₀. Use concentrations that result in a linear reaction rate over the incubation time.
-
Assay Format: Different detection methods (radiometric, luminescence, fluorescence) can have varying sensitivities and may yield different IC₅₀ values.
-
Reagent Quality: The purity and activity of the recombinant kinase, substrate, and inhibitor can significantly impact the results. Ensure all reagents are of high quality and have been stored correctly.
-
Incubation Times: Both the pre-incubation time for inhibitor binding and the kinase reaction time should be optimized and kept consistent.
Q: I am observing high background noise in my luminescence-based kinase assay. How can I reduce it?
A: High background can be caused by:
-
ATP Contamination: Ensure that your substrate and enzyme preparations are not contaminated with ATP.
-
Reagent Interference: Some compounds can interfere with the luciferase-based detection system. It is advisable to run a control without the kinase to check for any direct effects of your test compound on the detection reagents.
-
Sub-optimal Reagent Concentration: Use the manufacturer's recommended concentrations for the detection reagents.
Q: How can I be sure that the observed inhibition is specific to p38 and not an off-target effect?
A: While this compound is known to be selective for p38α/β, it is good practice to confirm selectivity in your system.
-
Use a structurally unrelated p38 inhibitor: Compare the effects of this compound with another known p38 inhibitor to see if they produce similar biological outcomes.
-
Counter-screen against other kinases: If you suspect off-target effects, you can perform assays with other kinases that are known to be less sensitive to this compound.
-
Kinome-wide profiling: For a comprehensive analysis of selectivity, consider using a commercial service that screens your compound against a large panel of kinases.
Q: What is the recommended solvent for this compound?
A: this compound is typically dissolved in DMSO to make a stock solution.[3] For cellular assays, ensure the final concentration of DMSO is low (usually <0.1%) to avoid solvent-induced artifacts.
References
interpreting unexpected results with RWJ-67657
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RWJ-67657, a potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, it targets the p38α and p38β isoforms.[1] The p38 MAPK signaling cascade is activated by various pro-inflammatory and stressful stimuli and plays a crucial role in cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis.[2] By inhibiting p38α and p38β, this compound effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines and other inflammatory mediators.
Q2: What are the expected outcomes of treating cells or animals with this compound?
Based on its mechanism of action, treatment with this compound is expected to lead to a dose-dependent reduction in the production of various pro-inflammatory mediators. In preclinical models, it has been shown to inhibit the release of TNF-α and IL-1β. Studies on rheumatoid synovial fibroblasts have demonstrated its ability to inhibit the production of MMP-1, MMP-3, IL-6, and IL-8, as well as the expression of COX-2 mRNA.[3][4][5] In vivo, this compound has shown anti-inflammatory activity and has been investigated for its potential in treating inflammatory diseases and even certain types of cancer.[6]
Q3: Is this compound selective for specific p38 MAPK isoforms?
Yes, this compound is selective for p38α and p38β. It does not show significant activity against the p38γ or p38δ isoforms, nor against a variety of other kinases.[1] This selectivity is a key feature of the compound.
Troubleshooting Unexpected Results
Q4: My cells are showing resistance to this compound or the inhibitory effect is diminishing over time. What could be the cause?
Unexpected resistance or tachyphylaxis (rapidly diminishing response) to p38 MAPK inhibitors can occur due to feedback mechanisms. Systemic inhibition of p38 can lead to the feedback activation of other signaling pathways, such as NF-κB, JNK, and MEK.[7] This compensatory activation can potentially counteract the inhibitory effects of this compound.
Troubleshooting Workflow: Investigating Cellular Resistance
Caption: Troubleshooting workflow for investigating cellular resistance to this compound.
Q5: I am observing unexpected toxicity or adverse effects in my experiments. What are the known side effects of p38 MAPK inhibitors?
While this compound has shown a good safety profile in some preclinical studies, the broader class of p38 MAPK inhibitors has been associated with a range of adverse effects in clinical trials.[7] These toxicities are often a result of inhibiting the essential physiological roles of p38 MAPK.[8]
Potential Adverse Effects Associated with p38 MAPK Inhibition:
| Adverse Effect | Potential Mechanism | Citation(s) |
| Hepatotoxicity | Inhibition of p38α MAPK, which is crucial for liver homeostasis. May also be related to endoplasmic reticulum (ER) stress. | [7][9] |
| Central Nervous System (CNS) Toxicity | Headaches, dizziness, and nausea have been reported. The high expression of p38 MAPK in certain brain areas may contribute to neurological side effects. | [7][9][10] |
| Increased Risk of Infections | p38 MAPK is involved in the immune response, and its inhibition can lead to immunosuppression. | [7][10] |
| Cardiotoxicity | p38 MAPK plays a role in cardiac development and preventing hypertrophy. | [10] |
| Gastrointestinal Symptoms | The specific mechanisms are not fully elucidated but are a noted side effect. | [7] |
| Skin Toxicity | Skin rashes have been observed with some p38 inhibitors. | [7][9] |
Q6: Why am I seeing an increase in the activation of other MAP kinases (like JNK or ERK) after treatment with this compound?
This is a phenomenon known as "pathway switching" or "crosstalk." The inhibition of one signaling pathway can lead to the compensatory activation of another. By blocking the p38α-mediated negative feedback loops that normally inhibit upstream MAP3Ks, p38 inhibitors can inadvertently divert the signaling flux to other MAPK pathways like JNK and ERK.[9]
Signaling Pathway: p38 MAPK Inhibition and Potential Crosstalk
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Measuring Cytokine Inhibition by ELISA
This protocol is a general guideline for determining the effect of this compound on the production of a specific cytokine (e.g., TNF-α) from stimulated cells.
-
Cell Seeding: Plate cells (e.g., human peripheral blood mononuclear cells or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The next day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., lipopolysaccharide [LPS] for TNF-α production) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 value of this compound.
Protocol 2: Assessing p38 MAPK Activation by Western Blot
This protocol outlines the steps to assess the phosphorylation status of p38 MAPK and its downstream targets.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound or vehicle for 1-2 hours, followed by stimulation (e.g., with TNF-α or IL-1β) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (or a downstream target like MAPKAPK-2) overnight at 4°C.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to confirm equal protein loading.
Protocol 3: Analyzing Gene Expression by Real-Time RT-PCR
This protocol is for quantifying the effect of this compound on the mRNA expression of target genes (e.g., COX-2, MMPs).
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol (step 1). After the desired incubation time (e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcriptase enzyme and a suitable primer mix.
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the real-time PCR using a thermal cycler.
-
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene can be calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
Technical Support Center: RWJ-67657 & p38 MAPK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of RWJ-67657, a potent p38 MAPK inhibitor, in cell culture experiments. This resource focuses on the critical impact of serum on the compound's activity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It specifically targets the p38α and p38β isoforms of the kinase.[1][2][3] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, playing a key role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the synthesis of these inflammatory mediators.[1][2][3]
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
The presence of serum, which contains abundant proteins like albumin, can significantly impact the apparent potency of small molecule inhibitors such as this compound. This is primarily due to the binding of the inhibitor to serum proteins. The fraction of the drug that is bound to these proteins is not available to enter the cells and interact with its target, p38 MAPK. Consequently, a higher total concentration of this compound is often required to achieve the same level of target inhibition in the presence of serum compared to serum-free or low-serum conditions. This phenomenon is observed as a rightward shift in the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Q3: I am observing a lower-than-expected potency of this compound in my cell-based assay. Could serum be the cause?
Yes, this is a very likely possibility. If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), a significant portion of the this compound may be sequestered by serum proteins, reducing the free concentration available to inhibit p38 MAPK within the cells. This will manifest as a higher apparent IC50 value. It is crucial to consider the serum concentration in your experimental setup when comparing your results to published data, which may have been generated under different conditions.
Q4: How can I quantify the impact of serum on this compound activity in my specific cell line?
You can perform an IC50 shift assay. This involves determining the dose-response curve and IC50 value of this compound in your cell-based assay under two conditions: in the presence of your standard serum concentration and in a serum-free or low-serum medium. The ratio of the IC50 value with serum to the IC50 value without serum will provide a quantitative measure of the impact of serum protein binding in your experimental system.
Quantitative Data
| Compound | Target/Assay | Cell Line/System | IC50 | Serum Conditions | Reference |
| This compound | TNF-α release | Human PBMC (LPS-stimulated) | 3 nM | Not specified | [1][2][3] |
| This compound | TNF-α release | Human PBMC (SEB-stimulated) | 13 nM | Not specified | [1][2][3] |
| This compound | Recombinant p38α kinase | Enzymatic assay | Not specified | Serum-free | [1][2] |
| This compound | Recombinant p38β kinase | Enzymatic assay | Not specified | Serum-free | [1][2] |
| SB 203580 | p38 MAPK | THP-1 cells | 0.3-0.5 µM | Not specified | [4] |
| SB 203580 | SAPK2a/p38 | Enzymatic assay | 50 nM | Serum-free | [5] |
| SB 203580 | SAPK2b/p38β2 | Enzymatic assay | 500 nM | Serum-free | [5] |
PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; SEB: Staphylococcal enterotoxin B.
Experimental Protocols
Protocol 1: Determination of this compound IC50 Shift in Cell Culture
This protocol describes a general method to determine the effect of serum on the potency of this compound by comparing its IC50 value in the presence and absence of serum.
Materials:
-
Cell line of interest cultured in appropriate growth medium
-
This compound stock solution (in DMSO)
-
Complete growth medium (with serum, e.g., 10% FBS)
-
Serum-free growth medium
-
Assay plates (e.g., 96-well plates)
-
Reagents for stimulating the p38 MAPK pathway (e.g., LPS, TNF-α, anisomycin)
-
Reagents for measuring the desired endpoint (e.g., ELISA kit for a downstream cytokine, Western blot antibodies for phospho-p38)
Procedure:
-
Cell Seeding: Seed your cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation (for serum-free condition): For the plate designated for serum-free conditions, gently aspirate the complete medium and wash the cells once with serum-free medium. Then, add serum-free medium to the wells and incubate for a period of 4-24 hours, depending on the cell type's tolerance.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in both complete medium and serum-free medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (DMSO only) for both medium conditions.
-
Inhibitor Treatment: Add the prepared this compound dilutions (and vehicle controls) to the respective wells of the serum-containing and serum-starved plates. Incubate for a pre-determined time (e.g., 1-2 hours) to allow for inhibitor uptake and target engagement.
-
Cell Stimulation: After the pre-incubation with the inhibitor, add the stimulating agent (e.g., LPS) to all wells (except for unstimulated controls) to activate the p38 MAPK pathway.
-
Incubation: Incubate the plates for a duration appropriate for the chosen endpoint (e.g., 4-24 hours for cytokine release).
-
Endpoint Measurement: Quantify the endpoint. For example, collect the supernatant for cytokine measurement by ELISA or lyse the cells for analysis of p38 phosphorylation by Western blotting or an in-cell ELISA.
-
Data Analysis: For each serum condition, plot the response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Calculate IC50 Shift: Divide the IC50 value obtained in the presence of serum by the IC50 value obtained in the serum-free condition. This ratio represents the fold-shift in potency due to serum.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "RWJ 67657, a Potent, Orally Active Inhibitor of P38 Mitogen-Activated " by Scott A. Wadsworth, Druie E. Cavender et al. [digitalcommons.montclair.edu]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: RWJ-67657 vs. SB 203580
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Considerations of Two Prominent p38 MAPK Inhibitors.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in a variety of physiological and pathological processes. Consequently, inhibitors of p38 MAPK are invaluable tools in both basic research and as potential therapeutics for inflammatory diseases. This guide provides a comprehensive comparison of two widely utilized p38 MAPK inhibitors: RWJ-67657 and SB 203580.
At a Glance: Key Differences and Similarities
Both this compound and SB 203580 are potent, ATP-competitive inhibitors of p38 MAPK, primarily targeting the α and β isoforms. However, they exhibit notable differences in potency, isoform selectivity, and off-target effects, which are critical considerations for experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Inhibitory Activity against p38 MAPK Isoforms
| Inhibitor | p38α (SAPK2a) IC50 | p38β (SAPK2b/p38β2) IC50 | p38γ (SAPK3/Erk6) | p38δ (SAPK4) |
| This compound | 1 µM[1] | 11 µM[1] | No activity[1][2] | No activity[1][2] |
| SB 203580 | 50 nM[3][4] | 500 nM[3][4] | 10-fold less sensitive than p38α/β[5] | 10-fold less sensitive than p38α/β[5] |
Table 2: Cellular Activity and Off-Target Effects
| Feature | This compound | SB 203580 |
| Cellular Potency (LPS-induced TNF-α release) | IC50 = 3 nM (human PBMCs)[2] | IC50 = 50-100 nM (THP-1 cells)[5] |
| Known Off-Target Effects | No significant activity against a variety of other enzymes.[2] | Inhibits LCK, GSK-3β, PKBα, cyclooxygenase-1 and -2, and thromboxane synthase.[3][4] Can activate the ERK pathway at higher concentrations.[5] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound and SB 203580 on the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 25 mM MgCl₂, 200 µM ATP)[6]
-
[γ-³²P]ATP
-
Substrate (e.g., recombinant ATF2)[6]
-
This compound and SB 203580 stock solutions in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and SB 203580 in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, the diluted inhibitor (or DMSO for control), and recombinant p38α MAPK.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate (ATF2) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[6]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell-Based Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This protocol assesses the ability of the inhibitors to block p38 MAPK activity in a cellular context, measuring the downstream effect of inhibiting TNF-α production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and SB 203580 stock solutions in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed the cells (e.g., PBMCs or THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.[7]
-
Prepare serial dilutions of this compound and SB 203580 in culture medium.
-
Pre-treat the cells with the diluted inhibitors (or DMSO for vehicle control) for 1-2 hours at 37°C.[8]
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10 ng/mL) to induce TNF-α production.[7]
-
Incubate the plate for a specified period (e.g., 4-20 hours) at 37°C.[7]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control and determine the IC50 value.
Conclusion
Both this compound and SB 203580 are effective inhibitors of p38 MAPK. This compound demonstrates higher potency in cellular assays and greater selectivity for p38α and p38β isoforms, with no reported activity against p38γ and p38δ.[1][2] In contrast, SB 203580, while a potent and widely used research tool, exhibits broader off-target activity that should be considered when interpreting experimental outcomes.[3][4][5] The choice between these inhibitors should be guided by the specific requirements of the study, including the desired level of isoform selectivity and the potential for confounding off-target effects. The provided protocols offer a standardized framework for their comparative evaluation.
References
- 1. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB203580 | Cell Signaling Technology [cellsignal.com]
Validating p38 MAPK Inhibition: A Comparative Guide to RWJ-67657 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RWJ-67657 and other commonly used p38 MAPK inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and in designing robust validation strategies. We will delve into the specifics of this compound, comparing its performance with established alternatives through quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying biological pathways and experimental workflows.
Introduction to p38 MAPK and its Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors. This pathway plays a pivotal role in inflammation, cell differentiation, apoptosis, and cell cycle regulation. Consequently, inhibitors of p38 MAPK are valuable research tools and potential therapeutic agents for a variety of inflammatory diseases.
This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[1][2][3] Its efficacy in blocking the downstream effects of p38 MAPK activation has been demonstrated in numerous studies. This guide will provide a detailed comparison of this compound with other well-characterized p38 MAPK inhibitors: SB203580, BIRB-796, and SKF-86002.
Comparative Analysis of p38 MAPK Inhibitors
The selection of an appropriate p38 MAPK inhibitor is crucial for the success of in vitro and in vivo studies. The following tables provide a quantitative comparison of this compound with other widely used inhibitors, focusing on their potency against different p38 isoforms and their effects on downstream cellular events.
Table 1: Inhibitory Potency (IC50) Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| This compound | 1 µM[1] | 11 µM[1] | No Activity[3][4] | No Activity[3][4] |
| SB203580 | 50 nM[5][6] | 500 nM[5][6] | - | - |
| BIRB-796 | 38 nM | 65 nM | 200 nM | 520 nM |
| SKF-86002 | Inhibits[1] | Inhibits[1] | - | - |
Table 2: Inhibition of Downstream Cellular Events
| Inhibitor | Inhibition of TNF-α Release (IC50) | Other Notable Effects |
| This compound | 3 nM (LPS-stimulated PBMCs)[3][4] | Inhibits IL-1β release (IC50 = 11 nM)[1] |
| SB203580 | Potent inhibitor | - |
| BIRB-796 | 21 nM (LPS-stimulated PBMCs) | - |
| SKF-86002 | 1 µM (LPS-stimulated monocytes)[4] | Inhibits IL-1 production (IC50 = 1 µM)[4] |
Selectivity and Off-Target Effects
A critical consideration when choosing a kinase inhibitor is its selectivity. Off-target effects can lead to misinterpretation of experimental results.
-
This compound has been shown to be highly selective for p38α and p38β, with no significant activity against a variety of other enzymes. In contrast, the widely used inhibitor SB203580 has been reported to significantly inhibit the tyrosine kinases p56 lck and c-src.[3][4]
-
SB203580 , while being a potent p38α/β inhibitor, has known off-target effects on other kinases which should be considered when interpreting data.[3][4]
-
BIRB-796 is a highly potent pan-p38 inhibitor that also shows inhibitory activity against JNK2 and c-Raf-1 at higher concentrations.
-
SKF-86002 is known to inhibit p38α and p38β.[1]
Experimental Protocols for Validating p38 MAPK Inhibition
To rigorously validate the inhibition of p38 MAPK by this compound or other inhibitors, a combination of biochemical and cell-based assays is recommended.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant p38 MAPK.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
p38 MAPK substrate (e.g., ATF2)
-
This compound or other inhibitors
-
96-well plates
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF2 antibody
Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound or other inhibitors in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the diluted inhibitors.
-
Add Kinase: Add recombinant active p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the ATF2 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated ATF2.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation in Cells
This assay assesses the effect of the inhibitor on the activation of endogenous p38 MAPK in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus to activate p38 MAPK (e.g., Anisomycin, LPS)
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-p38 MAPK antibody to detect the activated form of the kinase.
-
Strip and re-probe the membrane with an anti-total p38 MAPK antibody to confirm equal loading.
-
Detect the signals using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities of phospho-p38 relative to total p38 to determine the inhibitory effect of the compound.
Cell-Based Assay for TNF-α Production
This functional assay measures the ability of the inhibitor to block the production of a key downstream inflammatory cytokine, TNF-α.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound or other inhibitors
-
Human TNF-α ELISA kit
Protocol:
-
Cell Plating: Plate PBMCs or THP-1 cells in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or other inhibitors to the wells.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to stimulate TNF-α production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-18 hours).
-
Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value for the inhibition of TNF-α release.
Visualizing Key Processes
To further aid in the understanding of p38 MAPK inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship for comparing inhibitors.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: General experimental workflow for validating p38 MAPK inhibition.
Caption: Logical framework for comparing and validating p38 MAPK inhibitors.
References
- 1. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly selective inhibitors of p38alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAPK α and β isoforms differentially regulate plasma membrane localization of MRP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency of RWJ-67657 and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases. A key measure of the potential of novel therapeutics targeting this pathway is their potency. This guide provides a comparative analysis of the p38 MAPK inhibitor RWJ-67657 against other notable inhibitors, supported by experimental data to inform research and development decisions.
Data Presentation: Potency of p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized p38 MAPK inhibitors. Lower IC50 values are indicative of higher potency. The data is compiled from various in vitro kinase assays and cell-based assays.
| Inhibitor | Target Isoform(s) | IC50 (in vitro kinase assay) | Cellular Assay Potency (IC50) | Reference(s) |
| This compound | p38α, p38β | p38α: 1 µM, p38β: 11 µM | 3 nM (LPS-induced TNF-α release in human PBMCs), 13 nM (SEB-induced TNF-α release in human PBMCs) | [1] |
| SB 203580 | p38α, p38β | ~500 nM (p38α) | 0.3-0.5 µM (in THP-1 cells) | [2][3][4] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | 16-22 nM (LPS-induced TNF-α release in THP-1 cells) | [5][6] |
| Losmapimod | p38α, p38β | Ki: 25.12 nM | Not specified in provided results | |
| Neflamapimod (VX-745) | p38α | Not specified in provided results | Not specified in provided results | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to determine the potency of p38 MAPK inhibitors.
In Vitro p38α MAPK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, active p38α MAPK.
Objective: To determine the IC50 value of an inhibitor against recombinant p38α kinase.
Materials and Reagents:
-
Recombinant active human p38α MAPK
-
Kinase substrate (e.g., ATF2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection method)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. A typical starting concentration range is 100 µM to 1 nM. Include a vehicle control (DMSO).
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF2 substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control (e.g., a known p38 inhibitor), or vehicle to the wells of a 96-well plate.
-
Enzyme Addition and Pre-incubation: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add 10 µL of a solution containing the ATF2 substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[7][8][9]
Cell-Based Cytokine Production Assay (TNF-α Release)
This assay evaluates the potency of an inhibitor in a more physiologically relevant system by measuring the inhibition of pro-inflammatory cytokine production in cells.
Objective: To determine the IC50 of an inhibitor for the suppression of TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials and Reagents:
-
Human PBMCs or THP-1 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Test inhibitor at various concentrations
-
ELISA kit for human TNF-α
Procedure:
-
Cell Culture: Culture human PBMCs or THP-1 cells under standard conditions.
-
Inhibitor Pre-treatment: Plate the cells and pre-treat with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.
-
Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value from the dose-response curve of TNF-α inhibition by fitting the data to a three-parameter logistic model.[5]
Mandatory Visualization
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the point of inhibition by compounds like this compound.
Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.
Experimental Workflow for p38 Inhibitor Potency Determination
This diagram outlines the general workflow for assessing the potency of a p38 MAPK inhibitor.
Caption: General workflow for determining the in vitro and cellular potency of p38 MAPK inhibitors.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
RWJ-67657: A Comparative Analysis of a Potent p38 MAPK Inhibitor Against Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory drug candidate RWJ-67657, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Its efficacy, based on available preclinical data, is juxtaposed with established anti-inflammatory drugs, including the p38 MAPK inhibitor SB 203580 and several non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, diclofenac, and ibuprofen. This comparison is intended to offer a data-driven perspective for researchers in the field of inflammation and drug development.
Executive Summary
This compound demonstrates potent anti-inflammatory properties in preclinical studies by selectively inhibiting p38α and p38β MAPK isoforms. This mechanism of action leads to a significant reduction in the production of key pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). In direct comparative studies, this compound was found to be approximately 10-fold more potent than the reference p38 kinase inhibitor, SB 203580.[1] While direct clinical comparisons with NSAIDs are unavailable due to this compound's stage of development, this guide presents an indirect comparison based on its preclinical performance and the established clinical efficacy of NSAIDs in inhibiting inflammatory mediators.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory strategy of this compound differs fundamentally from that of traditional NSAIDs. This compound targets the intracellular p38 MAPK signaling pathway, a crucial regulator of the synthesis of pro-inflammatory cytokines. In contrast, NSAIDs primarily inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and other anti-inflammatory drugs. It is crucial to note that the data for this compound is derived from preclinical in vitro and in vivo studies, while the data for NSAIDs is from clinical trials in patients with conditions like osteoarthritis and rheumatoid arthritis. Therefore, this represents an indirect comparison.
Table 1: In Vitro Efficacy - Inhibition of Inflammatory Mediators
| Drug | Target | Assay System | IC50 / Effect | Reference |
| This compound | p38α MAPK | Recombinant enzyme | 1 µM | [1] |
| p38β MAPK | Recombinant enzyme | 11 µM | [1] | |
| TNF-α release | LPS-stimulated human PBMCs | 3 nM | [1] | |
| IL-1β release | LPS-stimulated human PBMCs | 11 nM | [1] | |
| IL-6 production | Stimulated rheumatoid synovial fibroblasts | Inhibition at 0.1 µM | [2] | |
| IL-8 production | Stimulated rheumatoid synovial fibroblasts | Inhibition at 0.1 µM | [2] | |
| COX-2 mRNA expression | Stimulated rheumatoid synovial fibroblasts | Inhibition at 0.01 µM | [2] | |
| SB 203580 | p38 MAPK | Various in vitro systems | ~10-fold less potent than this compound | [1] |
| Celecoxib | COX-2 | Not directly comparable | Clinically effective at 200 mg/day | [3][4] |
| Diclofenac | COX-1/COX-2 | Not directly comparable | Clinically effective at 100-150 mg/day | [5][6] |
| Ibuprofen | COX-1/COX-2 | Not directly comparable | Clinically effective at 1200-2400 mg/day | [4][6] |
IC50: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide; PBMCs: Peripheral blood mononuclear cells.
Table 2: In Vivo Efficacy - Animal Models and Clinical Studies
| Drug | Model / Population | Dosage | Key Findings | Reference |
| This compound | LPS-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [1] |
| LPS-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [1] | |
| Celecoxib | Osteoarthritis patients | 200 mg/day | Significant pain reduction and improved physical function compared to placebo. | [3][4] |
| Diclofenac | Osteoarthritis patients | 150 mg/day | More effective in pain relief than ibuprofen (2400 mg/day) and celecoxib (200 mg/day). | [5][7] |
| Ibuprofen | Osteoarthritis patients | 800 mg three times daily | As effective as celecoxib (200 mg/day) for osteoarthritis symptoms. | [4] |
LPS: Lipopolysaccharide.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other anti-inflammatory drugs.
Inhibition of TNF-α Release from Human PBMCs (In Vitro)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Incubation: The treated and stimulated cells are incubated for a set duration to allow for cytokine production.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[8][9]
Carrageenan-Induced Paw Edema in Rodents (In Vivo)
This is a classic animal model used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Dosing: A group of rodents (typically rats or mice) is orally or intraperitoneally administered the test compound (e.g., this compound) or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.[10]
-
Induction of Inflammation: After a set period (e.g., one hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.[11][12]
-
Measurement of Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.[11][12]
-
Evaluation of Efficacy: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume to the vehicle-treated control group.
Conclusion
This compound emerges from preclinical studies as a highly potent and selective inhibitor of p38 MAPK, demonstrating superior in vitro potency compared to the earlier p38 inhibitor, SB 203580. Its mechanism of action, targeting the production of pro-inflammatory cytokines like TNF-α, presents a distinct therapeutic strategy compared to the COX-inhibiting mechanism of NSAIDs. While direct comparative efficacy data against NSAIDs in a clinical setting is not available, the potent inhibition of key inflammatory mediators by this compound in preclinical models suggests its potential as a novel anti-inflammatory agent. Further clinical investigation would be necessary to establish its therapeutic efficacy and safety profile in patient populations and to allow for a direct comparison with established anti-inflammatory drugs.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Efficacy and safety of diclofenac in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
cross-validation of RWJ-67657 effects in different cell lines
A Comparative Guide to the Effects of RWJ-67657 Across Diverse Cell Lines
For researchers and professionals in drug development, understanding the nuanced effects of kinase inhibitors across different cellular contexts is paramount. This guide provides a comprehensive comparison of this compound, a potent p38 MAPK inhibitor, with alternative compounds, supported by experimental data and detailed protocols.
Unveiling the Potency of this compound
This compound is a selective and orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and inflammation.[1][2][3] Specifically, this compound targets the p38α and p38β isoforms of the kinase.[4][5][6] Its efficacy has been demonstrated in a variety of cell types, where it modulates the production of inflammatory mediators.
Comparative Efficacy of p38 MAPK Inhibitors
The inhibitory concentration (IC50) values highlight the potency of this compound in comparison to other p38 inhibitors like SB 203580.
| Compound | Target | Assay / Cell Line | IC50 |
| This compound | p38α | Recombinant Enzyme Assay | 1 µM[6][7] |
| p38β | Recombinant Enzyme Assay | 11 µM[6][7] | |
| TNF-α Release | LPS-stimulated human PBMCs | 3 nM[4][5] | |
| TNF-α Release | SEB-stimulated human PBMCs | 13 nM[4] | |
| IL-1β Release | in vitro | 11 nM[6][7] | |
| SB 203580 | p38α/β | (Literature standard) | ~10-fold less potent than this compound[4][5] |
| p56 lck, c-src | Tyrosine Kinase Assay | 5 µM[4][8] |
LPS: Lipopolysaccharide, SEB: Staphylococcal enterotoxin B, PBMCs: Peripheral Blood Mononuclear Cells
Cross-Validation of this compound Effects in Various Cell Lines
The inhibitory effects of this compound on the production of key inflammatory mediators have been validated across different cell types, primarily focusing on those involved in inflammatory responses.
| Cell Line | Stimulant(s) | Inhibited Mediator | Effective Concentration of this compound |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | IC50 = 3 nM[4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B | TNF-α | IC50 = 13 nM[4] |
| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-6, IL-8 | 0.1 µM[9] |
| MMP-3 | 1 µM[9][10] | ||
| MMP-1 | 10 µM[9] | ||
| COX-2 mRNA | 0.01 µM[9] | ||
| Human Monocytes | in vivo LPS injection | IL-1β, TNF-α, IL-12 | Dose-dependent inhibition[11] |
| T Cells | Mitogens | IL-2, IFN-γ, Proliferation | No inhibition observed[4][8] |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are representative methodologies for assessing the effects of this compound.
Protocol 1: Inhibition of Cytokine Production in Rheumatoid Synovial Fibroblasts (RSF)[9][10]
-
Cell Culture: Rheumatoid synovial fibroblasts are isolated from patient tissues and cultured. Experiments are typically performed with cells from passages 3-8.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.001–30 µM) for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with pro-inflammatory cytokines such as TNF-α (e.g., 1 ng/ml) and/or IL-1β (e.g., 1 ng/ml).
-
Sample Collection & Analysis:
-
mRNA Expression: After 6 hours of stimulation, total RNA is isolated from the cells. The expression levels of genes like MMP-1, MMP-3, TIMP-1, IL-6, IL-8, and COX-2 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Levels: Supernatants from the cell cultures are collected after 48 hours of stimulation. The concentration of secreted proteins (MMPs, IL-6, IL-8) is measured by enzyme-linked immunosorbent assay (ELISA).
-
Protocol 2: Assessment of TNF-α Inhibition in Human PBMCs[4]
-
Cell Isolation: Human peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation.
-
Inhibitor Treatment: PBMCs are treated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a monocyte stimulus like lipopolysaccharide (LPS) to induce TNF-α production.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured by ELISA to determine the inhibitory effect of this compound.
Visualizing the Mechanism of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the inhibitor's role and the methods used for its validation.
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. assaygenie.com [assaygenie.com]
- 4. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchwith.montclair.edu [researchwith.montclair.edu]
- 9. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of this compound, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of RWJ-67657 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the p38 MAPK inhibitor, RWJ-67657, with other alternative treatments. The information presented is supported by experimental data from independent research, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade implicated in cancer cell proliferation, survival, and inflammation. Independent studies have verified its anti-tumor activity, particularly in the context of endocrine-resistant breast cancer. This guide summarizes the available quantitative data, details the experimental methodologies used in these verification studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Anti-Tumor Activity of p38 MAPK Inhibitors
The following table summarizes the in vitro and in vivo anti-tumor activity of this compound in comparison to other p38 MAPK inhibitors and standard-of-care treatments.
| Compound | Cancer Model | Assay Type | Key Findings | Reference |
| This compound | Tamoxifen-Resistant Breast Cancer (MDA-MB-361 Xenograft) | In Vivo Tumor Growth | 4.5-fold decrease in tumor volume compared to vehicle control.[1] | Antoon et al., 2012 |
| This compound | Tamoxifen-Resistant Breast Cancer (MDA-MB-361) | In Vitro Clonogenic Survival | Dose-dependent decrease in clonogenic survival. | Antoon et al., 2012 |
| This compound vs. SB 203580 | Human Peripheral Blood Mononuclear Cells | TNF-α Release Inhibition | This compound is approximately 10-fold more potent than SB 203580. | Wadsworth et al., 1999 |
| Ralimetinib (LY2228820) | Advanced Solid Tumors (Phase I Clinical Trial) | Clinical Response | 21.3% of patients achieved stable disease .[2][3][4][5] | Goetz et al., 2016 |
| Talmapimod (SCIO-469) | Multiple Myeloma | Clinical Response | Limited efficacy observed in clinical trials. | Multiple Sources |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing anti-tumor activity.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the anti-tumor activity of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of this compound's anti-tumor activity, based on the study by Antoon et al., 2012.
In Vivo Xenograft Tumor Model
-
Cell Line and Animal Model:
-
Tamoxifen-resistant human breast cancer cells (MDA-MB-361) are used.
-
Severe combined immunodeficient (SCID) mice are utilized as the host for tumor xenografts.
-
-
Tumor Implantation:
-
MDA-MB-361 cells are injected into the mammary fat pad of the SCID mice.
-
-
Treatment Protocol:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally by gavage. A typical dose is 20 mg/kg/day.[1]
-
The vehicle control group receives the solvent used to dissolve this compound (e.g., DMSO/PBS).
-
Other treatment arms can include standard-of-care drugs like tamoxifen for comparison.
-
-
Tumor Growth Assessment:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: (Length × Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised.
-
Tumor tissues are processed for further analysis, such as Western blotting to assess protein expression and phosphorylation levels of p38 and its downstream targets, and immunohistochemistry to examine tissue morphology and protein localization.
-
In Vitro Clonogenic Survival Assay
-
Cell Culture and Plating:
-
MDA-MB-361 cells are cultured in appropriate media.
-
A known number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.
-
-
Drug Treatment:
-
After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control.
-
-
Colony Formation:
-
The plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
The medium is changed as needed during the incubation period.
-
-
Staining and Quantification:
-
After the incubation period, the colonies are fixed with a solution such as methanol and stained with crystal violet.
-
The number of colonies (defined as a cluster of ≥50 cells) in each well is counted.
-
-
Data Analysis:
-
The surviving fraction is calculated by dividing the number of colonies in the treated wells by the number of colonies in the control wells (and correcting for plating efficiency).
-
Conclusion
Independent verification studies confirm the anti-tumor activity of this compound, particularly in preclinical models of endocrine-resistant breast cancer.[1] Its mechanism of action through the inhibition of the p38 MAPK signaling pathway provides a sound biological basis for its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the efficacy of this compound and other p38 MAPK inhibitors in various cancer contexts. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in cancer treatment.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RWJ-67657: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Detailed Examination of the Potent p38 MAPK Inhibitor in Preclinical and Clinical Settings
RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: Potent Inhibition of Pro-inflammatory Cytokines
This compound has demonstrated significant potency in various in vitro systems by inhibiting the production of key pro-inflammatory cytokines. Its primary mechanism of action is the selective inhibition of p38α and p38β isoforms of the p38 MAPK.[1]
Key In Vitro Findings:
-
Inhibition of TNF-α and IL-1β: this compound potently inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), the IC50 value for TNF-α inhibition is 3 nM.[1] For IL-1β release, the IC50 value is 11 nM.
-
Superior Potency: The compound is approximately 10-fold more potent than the well-known p38 kinase inhibitor SB 203580 in all p38-dependent in vitro systems tested.[1][2]
-
Selectivity: Unlike SB 203580, which also inhibits tyrosine kinases like p56 lck and c-src, this compound shows no significant activity against a variety of other enzymes, highlighting its selectivity.[1][2]
-
Effects on Rheumatoid Synovial Fibroblasts: In studies using rheumatoid synovial fibroblasts (RSF), this compound inhibited the production of major pro-inflammatory mediators.[3][4] It significantly inhibited MMP-3 production at 1 µM and MMP-1 production at 10 µM.[3][4] Inhibition of IL-6 and IL-8 protein production was observed at 0.1 µM, and inhibition of COX-2 mRNA expression occurred at 0.01 µM.[3][4]
-
No Effect on T-Cell Proliferation: Importantly, this compound does not inhibit T-cell production of interleukin-2 (IL-2) or interferon-gamma (IFN-γ) and does not affect T-cell proliferation in response to mitogens.[1][2]
Quantitative In Vitro Data Summary
| Parameter | Cell Type/System | Stimulus | IC50 / Effective Concentration | Reference |
| TNF-α Inhibition | Human PBMCs | LPS | 3 nM | [1] |
| Human PBMCs | Staphylococcal Enterotoxin B | 13 nM | [1] | |
| IL-1β Inhibition | Not Specified | Not Specified | 11 nM | |
| p38α Inhibition | Recombinant Enzyme | Not Applicable | 1 µM | |
| p38β Inhibition | Recombinant Enzyme | Not Applicable | 11 µM | |
| IL-6 and IL-8 Inhibition | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 0.1 µM | [3][4] |
| MMP-3 Inhibition | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 1 µM | [3][4] |
| MMP-1 Inhibition | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 10 µM | [3][4] |
| COX-2 mRNA Inhibition | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 0.01 µM | [3][4] |
In Vivo Efficacy: Oral Activity and Suppression of Inflammation
This compound demonstrates significant anti-inflammatory activity in vivo following oral administration.[1][2]
Key In Vivo Findings:
-
Inhibition of TNF-α Production: In animal models, oral administration of this compound effectively inhibited LPS-induced TNF-α production. A dose of 50 mg/kg resulted in 87% inhibition in mice, while a 25 mg/kg dose led to 91% inhibition in rats.[1][2]
-
Cardioprotective Effects: In a rat model of myocardial infarction, inhibition of p38 MAPK by this compound was shown to improve cardiac function and attenuate left ventricular remodeling.
-
Human Endotoxemia Model: In a human endotoxemia model, where healthy volunteers were injected with LPS, this compound dose-dependently inhibited the in vivo production of IL-1β, TNF-α, and IL-12 by circulating monocytes.[5]
-
First-in-Human Study: A single-dose, placebo-controlled, double-blind, randomized trial in healthy male subjects showed that this compound was rapidly absorbed.[6] It inhibited TNF-α, IL-8, and IL-6 in a concentration-dependent manner with mean IC50 values of 0.18 µM, 0.04 µM, and 0.43 µM, respectively.[6] At a dose of 20 mg/kg, the median inhibition of these cytokines was greater than 85%.[6]
Quantitative In Vivo Data Summary
| Species | Model | Dosage | Effect | Reference |
| Mouse | LPS-induced TNF-α production | 50 mg/kg (oral) | 87% inhibition of TNF-α | [1][2] |
| Rat | LPS-induced TNF-α production | 25 mg/kg (oral) | 91% inhibition of TNF-α | [1][2] |
| Human | LPS-induced endotoxemia | 0.25-30 mg/kg (oral) | Dose-dependent inhibition of IL-1β, TNF-α, and IL-12 | [5][6] |
| Human | Ex vivo stimulated PBMCs | 20 mg/kg (oral) | >85% median inhibition of TNF-α, IL-8, and IL-6 | [6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of p38 MAPK Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: A typical experimental workflow for assessing in vitro cytokine inhibition.
Experimental Protocols
In Vitro Inhibition of TNF-α in Human PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Plate the cells in 96-well plates and pre-incubate with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate TNF-α production.
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Inhibition of LPS-Induced TNF-α in Mice
-
Animal Acclimatization: Acclimatize male BALB/c mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) to the mice at the desired dose (e.g., 50 mg/kg).
-
LPS Challenge: After a specified time post-drug administration (e.g., 1 hour), inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS.
-
Blood Collection: At the time of peak TNF-α production (e.g., 1.5 hours post-LPS challenge), collect blood samples from the mice via cardiac puncture or another appropriate method.
-
Plasma Separation: Process the blood samples to obtain plasma.
-
Cytokine Quantification: Measure the concentration of TNF-α in the plasma samples using a mouse-specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production in the this compound-treated group compared to the vehicle-treated control group.
Conclusion
This compound is a highly potent and selective p38 MAPK inhibitor with robust anti-inflammatory effects demonstrated in both in vitro and in vivo models. Its ability to potently suppress the production of key pro-inflammatory cytokines at nanomolar concentrations in vitro, coupled with its oral bioavailability and efficacy in animal and human studies, underscores its potential as a therapeutic agent for inflammatory diseases. The data presented in this guide provides a comprehensive overview for researchers and drug developers interested in the preclinical and clinical profile of this compound.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of this compound, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of RWJ-67657 in Primary Human Cells for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p38 MAPK Inhibitors in Primary Human Cell Systems.
This guide provides a comprehensive analysis of RWJ-67657, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, benchmarked against other notable inhibitors of the same pathway. The data presented is derived from studies in primary human cells, offering a more physiologically relevant context for drug evaluation.
Introduction to p38 MAPK and its Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1] It is activated by cellular stress and inflammatory cytokines, leading to the production of key mediators of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK have been a major focus for the development of novel anti-inflammatory therapeutics. This compound is a potent and selective inhibitor of the p38α and p38β isoforms.[2][3] This guide evaluates its performance in primary human cells alongside other p38 MAPK inhibitors that have been clinically evaluated, including VX-745, BIRB-796, and SCIO-469.
Quantitative Performance in Primary Human Cells
The inhibitory activity of this compound and comparator compounds on pro-inflammatory cytokine production in primary human cells is summarized below. The data highlights the potency of these inhibitors in relevant cellular models of inflammation.
| Inhibitor | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3 | [4] |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B (SEB) | TNF-α | 13 | [4] |
| This compound | Rheumatoid Synovial Fibroblasts | TNF-α / IL-1β | IL-6 and IL-8 | ~100 | [5] |
| SB 203580 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | TNF-α | ~30 (approx. 10-fold less potent than this compound) | [4] |
| VX-745 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IL-1β | 56 | [6] |
| VX-745 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | TNF-α | 52 | [6] |
| VX-745 | Human Whole Blood | LPS | TNF-α | 51-180 | [7] |
| BIRB-796 | THP-1 (human monocytic cell line) | LPS | IL-8 | Reduced production (specific IC50 not provided) | [8] |
| SCIO-469 | Bone Marrow Stromal Cells | Not specified | IL-6, VEGF | Reduced production (specific IC50 not provided) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used for validation, the following diagrams have been generated.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating p38 MAPK inhibitors.
Detailed Experimental Protocols
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate primary human PBMCs from whole blood for subsequent inhibitor testing.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Repeat the wash step twice.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
TNF-α Release Assay in Human PBMCs
Objective: To quantify the inhibitory effect of this compound and other p38 MAPK inhibitors on TNF-α production by LPS-stimulated human PBMCs.
Materials:
-
Isolated human PBMCs
-
This compound and other p38 MAPK inhibitors (e.g., SB 203580, VX-745)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Prepare serial dilutions of the p38 MAPK inhibitors in complete RPMI-1640 medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete RPMI-1640 medium to a final working concentration of 10 ng/mL.
-
Add 50 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10]
-
Calculate the IC50 value for each inhibitor by plotting the percentage of TNF-α inhibition against the log of the inhibitor concentration.
Western Blot for Phospho-p38 MAPK
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK in stimulated primary human cells.
Materials:
-
Isolated human PBMCs or other primary human cells
-
This compound
-
LPS or other appropriate stimulant
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed primary human cells in a 6-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for PBMCs) for 15-30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysates on ice for 30 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
Conclusion
The validation of this compound in primary human cells demonstrates its potent inhibitory effect on the p38 MAPK pathway, leading to a significant reduction in the production of key pro-inflammatory cytokines. The provided data and protocols offer a framework for the objective comparison of this compound with other p38 MAPK inhibitors, aiding researchers and drug development professionals in making informed decisions for their specific applications. The use of primary human cells in these validation studies provides a more clinically relevant assessment of compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 8. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: RWJ-67657 Versus a New Generation of p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases. RWJ-67657 was an early, potent inhibitor of this pathway. However, the quest for improved efficacy and safety has led to the development of a new generation of p38 inhibitors. This guide provides an objective, data-driven comparison of this compound against several newer p38 inhibitors that have been evaluated in preclinical and clinical studies, including BIRB-796 (Doramapimod), VX-702, SCIO-469 (Talmapimod), Pamapimod, and Neflamapimod (VX-745).
Quantitative Comparison of Inhibitor Potency and Cellular Activity
The following tables summarize the available quantitative data for each inhibitor, providing a basis for comparing their potency against p38 MAPK isoforms and their effectiveness in cellular assays. It is important to note that this data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | p38α | p38β | p38γ | p38δ | Selectivity Notes |
| This compound | 1000[1] | 11000[1] | No Activity[1] | No Activity[1] | Selective for α and β isoforms. |
| BIRB-796 | 38[2][3][4] | 65[2][3][4] | 200[2][3][4] | 520[2][3][4] | Pan-p38 inhibitor; also inhibits B-Raf (IC50 = 83 nM) and c-Raf-1 (IC50 = 1.4 nM).[4] |
| VX-702 | 4-20[5][6][7] | - | - | - | Highly selective for p38α. 14-fold higher potency for p38α vs p38β.[7] |
| SCIO-469 | 9[8][9][10] | 90[10] | - | - | ~10-fold selective for p38α over p38β; >2000-fold selective over a panel of 20 other kinases.[8][9] |
| Pamapimod | 14[11][12][13] | 480[11][12][13] | No Activity[13] | No Activity[13] | Selective for α and β isoforms.[13] |
| Neflamapimod | 10[1][14] | 220[1][14] | No Inhibition[1] | - | 22-fold greater selectivity for p38α vs p38β.[1] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Table 2: Cellular Activity - Inhibition of Cytokine Production (IC50, nM)
| Inhibitor | Assay System | TNF-α | IL-1β | IL-6 |
| This compound | LPS-stimulated human PBMC | 3[14] | 11[1] | - |
| BIRB-796 | LPS-stimulated mice | 84% inhibition at 30 mg/kg[4] | - | - |
| VX-702 | LPS-stimulated ex vivo human blood | 99 ng/mL | 122 ng/mL | 59 ng/mL |
| SCIO-469 | LPS-stimulated human whole blood | Moderately inhibits (IC50=300 nM)[15] | - | Inhibits secretion from BMSCs[8] |
| Pamapimod | LPS-stimulated human whole blood | Inhibited | Inhibited | - |
| Neflamapimod | LPS-stimulated human whole blood | 180[14] | 150[14] | 15±9 (from BMSCs)[14] |
PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; BMSC: Bone Marrow Stromal Cells.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
In Vitro p38 MAPK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified p38 MAPK isoforms.
Materials:
-
Recombinant active p38 MAPK (α, β, γ, or δ)
-
Kinase substrate (e.g., ATF2, myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Test compounds and a known p38 inhibitor (e.g., SB203580) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range for screening is 10 µM to 0.1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38 MAPK and the kinase substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the diluted test compounds, positive control, or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the diluted p38 MAPK to each well and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for the specific p38 isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood
Objective: To assess the functional consequence of p38 inhibition by measuring the suppression of pro-inflammatory cytokine production in a physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a known p38 inhibitor
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Blood Collection and Handling: Use fresh human blood collected from healthy volunteers. It is recommended to perform the assay within a few hours of collection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in RPMI 1640 medium.
-
Assay Setup: In a 96-well plate, add the diluted test compounds or vehicle control to the wells.
-
Blood Addition: Add an equal volume of whole blood to each well.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for compound uptake.
-
Stimulation: Add LPS to each well to a final concentration that elicits a robust TNF-α response (typically 1-10 ng/mL). Include unstimulated controls.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells and carefully collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion
The landscape of p38 MAPK inhibitors has evolved significantly since the development of early compounds like this compound. Newer inhibitors such as BIRB-796, VX-702, SCIO-469, Pamapimod, and Neflamapimod exhibit distinct profiles in terms of potency, isoform selectivity, and mechanism of action. While direct head-to-head comparative studies are limited, the collated data in this guide provides a valuable resource for researchers to make informed decisions when selecting a p38 inhibitor for their specific research needs. The choice of inhibitor will ultimately depend on the desired balance of potency, selectivity, and the specific cellular context being investigated. Continued research and the development of even more selective and safer inhibitors will be crucial for translating the therapeutic potential of p38 MAPK inhibition into clinical success.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Doramapimod (BIRB 796) | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Downstream Targets of RWJ-67657, a Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RWJ-67657, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other key alternatives. The focus is on the downstream targets and performance of these inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to this compound and the p38 MAPK Pathway
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK, a critical signaling pathway involved in cellular responses to stress and inflammation.[1] Activation of p38 MAPK leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines and other inflammatory mediators.[2] Consequently, inhibitors of this pathway, such as this compound, have been investigated for their therapeutic potential in a range of inflammatory diseases.[3]
The p38 MAPK signaling cascade is a key therapeutic target for inflammatory conditions. Stress stimuli activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the production of inflammatory mediators.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the in vitro potency of this compound and other notable p38 MAPK inhibitors against p38 isoforms and their efficacy in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference(s) |
| This compound | 1000 | 11000 | No Activity | No Activity | [1] |
| SB 203580 | 50 | 500 | - | - | [4] |
| Doramapimod (BIRB-796) | 38 | 65 | 200 | 520 | [5][6] |
| VX-745 (Neflamapimod) | 10 | 220 | No Inhibition | - | [2][7] |
| SCIO-469 (Talmapimod) | 9 | ~90 | - | - | [8] |
Table 2: Cellular Inhibitory Activity (IC50)
| Inhibitor | Cell Type | Assay | IC50 (nM) | Reference(s) |
| This compound | Human PBMCs | TNF-α release (LPS-stimulated) | 3 | [9] |
| This compound | Human PBMCs | TNF-α release (SEB-stimulated) | 13 | [9] |
| This compound | Human PBMCs | IL-1β release | 11 | [1] |
| SB 203580 | THP-1 cells | Cytokine Synthesis (LPS-stimulated) | 50-100 | [10] |
| Doramapimod (BIRB-796) | THP-1 cells | TNF-α release (LPS-stimulated) | 16-22 | [6] |
| VX-745 (Neflamapimod) | Human PBMCs | IL-1β production (LPS-stimulated) | 45 | [11] |
| VX-745 (Neflamapimod) | Human PBMCs | TNF-α production (LPS-stimulated) | 51 | [11] |
| SCIO-469 (Talmapimod) | Human Whole Blood | TNF-α production (LPS-stimulated) | - | [8] |
Downstream Target Modulation
This compound effectively suppresses the production of several key inflammatory mediators downstream of p38 MAPK activation.
-
Pro-inflammatory Cytokines: this compound potently inhibits the release of TNF-α and IL-1β.[1] It also demonstrates a dose-dependent inhibition of IL-6 and IL-8 production.[12][13]
-
Matrix Metalloproteinases (MMPs): In rheumatoid synovial fibroblasts, this compound inhibits the production of MMP-1 and MMP-3, enzymes involved in tissue degradation in inflammatory conditions.[12][13]
-
Cyclooxygenase-2 (COX-2): The expression of COX-2, a key enzyme in the synthesis of prostaglandins, is also inhibited by this compound.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of p38 MAPK inhibitors. Below are outlines of key experimental protocols.
A typical workflow for evaluating a p38 MAPK inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo studies to determine its efficacy and mechanism of action.
Caption: A generalized experimental workflow for assessing p38 MAPK inhibitors.
In Vitro p38 MAPK Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
-
Principle: Recombinant active p38 MAPK is incubated with a specific substrate (e.g., ATF-2) and ATP. The inhibitor is added at various concentrations to determine its effect on substrate phosphorylation.
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, recombinant active p38α MAPK, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Western Blot for Phospho-p38 MAPK
This method is used to assess the inhibition of p38 MAPK activation within a cellular context.
-
Principle: Cells are stimulated to activate the p38 MAPK pathway in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blotting to detect the phosphorylated (active) form of p38 MAPK.
-
Protocol Outline:
-
Culture cells (e.g., THP-1 monocytes or PBMCs) and pre-treat with the inhibitor for a specified time.
-
Stimulate the cells with an agonist (e.g., LPS) to induce p38 MAPK phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phospho-p38 MAPK (e.g., anti-phospho-p38 Thr180/Tyr182).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-p38 signal to total p38 MAPK or a loading control (e.g., β-actin or GAPDH).
-
ELISA for Cytokine Production
This assay quantifies the amount of a specific cytokine released from cells following stimulation.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a cytokine (e.g., TNF-α) in cell culture supernatants.
-
Protocol Outline:
-
Plate cells and pre-treat with the p38 MAPK inhibitor.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes).
-
Collect the cell culture supernatant after a defined incubation period.
-
Add the supernatant to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add an avidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on a standard curve.[15]
-
Conclusion
This compound is a potent inhibitor of p38 MAPK, demonstrating significant efficacy in suppressing the production of key pro-inflammatory cytokines and other downstream mediators. When compared to other p38 MAPK inhibitors, this compound shows a distinct selectivity profile, primarily targeting the α and β isoforms. The choice of inhibitor for research or therapeutic development will depend on the specific requirements for isoform selectivity, cellular potency, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel p38 MAPK inhibitors.
References
- 1. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. Neflamapimod (VX-745) | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cohesionbio.com [cohesionbio.com]
Validating the Effect of RWJ-67657 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, RWJ-67657, and its effect on gene expression. The performance of this compound is compared with other notable p38 MAPK inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in evaluating the utility of this compound for their specific research applications.
Introduction to this compound and p38 MAPK Inhibition
This compound is a potent and selective, orally active inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a key role in the production of pro-inflammatory mediators. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) with high potency. This guide delves into the specific effects of this compound on the expression of various genes and compares its activity with other well-known p38 MAPK inhibitors.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and other p38 MAPK inhibitors on the mRNA expression of key genes involved in inflammation and other disease processes. The data is compiled from various in vitro studies.
Table 1: Effect of p38 MAPK Inhibitors on Pro-inflammatory Cytokine and Mediator Gene Expression
| Gene | This compound | SB 203580 | BIRB 796 (Doramapimod) |
| TNF-α | Strong inhibition of mRNA expression. | Significant reduction in mRNA levels. | Potent inhibitor of TNF-α production. |
| IL-1β | Inhibition of mRNA expression. | - | - |
| IL-6 | Dose-dependent decrease in mRNA expression. | Significant reduction in mRNA levels. | - |
| IL-8 | Inhibition of mRNA expression. | - | - |
| COX-2 | Inhibition of mRNA expression. | Significant reduction in mRNA levels. | - |
Table 2: Effect of p38 MAPK Inhibitors on Other Disease-Related Gene Expression
| Gene/Target | This compound | Losmapimod | BIRB 796 (Doramapimod) |
| DUX4 & Targets | Not reported | Reduces DUX4 and DUX4 target mRNA levels in FSHD models. In a phase 2b trial, no significant change in DUX4-driven gene expression was observed. | - |
| MMP-2 | - | - | Downregulation of mRNA levels in glioblastoma cells. |
| Vimentin | - | - | Downregulation of mRNA levels in glioblastoma cells. |
| Cyclin D1 | - | - | Downregulation of mRNA levels in glioblastoma cells. |
| Snail-1 | - | - | Downregulation of mRNA levels in glioblastoma cells. |
| Bax | - | - | 59% reduction in mRNA in the superior colliculus of mice. |
| Lipocalin-2 | - | - | 203% increase in mRNA in the superior colliculus of mice. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in validating the effect of this compound, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of RWJ-67657: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for RWJ-67657, a selective p38 MAP kinase inhibitor. While specific institutional and local regulations must be followed, this document outlines the critical considerations and general steps for its safe disposal.
Core Properties and Handling
This compound is an orally active and selective inhibitor of p38α and p38β MAP kinases.[1] It is a potent anti-inflammatory agent that suppresses the production of TNF-α.[1][2] For research purposes, it is typically supplied as a lyophilized powder and should be stored at -20°C.[3] When preparing solutions, it can be dissolved in DMSO.[1] All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Disposal Pathway for this compound
The proper disposal of this compound, like any other chemical waste, is a multi-step process that requires careful consideration of the compound's form (solid or in solution) and the applicable regulations. The following workflow provides a general guideline for its disposal.
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash.
-
Solutions : Solutions of this compound, typically in DMSO, must be collected as liquid chemical waste. Do not pour solutions down the drain.
-
Contaminated Materials : Any materials, such as pipette tips, tubes, and gloves, that are grossly contaminated with this compound should also be disposed of as hazardous waste.
-
-
Waste Collection :
-
Use a designated and clearly labeled hazardous waste container for collecting this compound waste. The label should include the chemical name ("this compound") and the solvent if it is in solution.
-
Ensure the waste container is compatible with the chemical and solvent. For instance, if the compound is in an organic solvent, use a solvent-safe container.
-
Keep the waste container securely sealed when not in use and store it in a designated secondary containment area to prevent spills.
-
-
Consult with Environmental Health & Safety (EHS) :
-
Crucial Step : Before arranging for disposal, you must consult your institution's Environmental Health & Safety (EHS) office or equivalent regulatory body. They will provide specific guidance based on local, state, and federal regulations.
-
Provide the EHS office with as much information as possible, including the chemical name, quantity, and any solvents used.
-
-
Waste Pickup and Disposal :
-
Your EHS office will have a scheduled pickup for hazardous waste. Follow their procedures for requesting a pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Signaling Pathway of this compound
This compound is a selective inhibitor of the p38 MAP kinase pathway, which plays a crucial role in the cellular response to stress and in the production of inflammatory cytokines.[4][5] Understanding this pathway can provide context for the compound's biological activity and the importance of its proper handling.
References
- 1. This compound | p38 MAPK | TargetMol [targetmol.com]
- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
